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  • Product: Ethyl 1-formylcyclopentane-1-carboxylate
  • CAS: 21744-91-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Ethyl 1-formylcyclopentane-1-carboxylate (CAS 21744-91-2)

Executive Summary In modern medicinal chemistry and drug development, the demand for conformationally restricted, spirocyclic, and highly functionalized building blocks has surged. Ethyl 1-formylcyclopentane-1-carboxylat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the demand for conformationally restricted, spirocyclic, and highly functionalized building blocks has surged. Ethyl 1-formylcyclopentane-1-carboxylate (CAS 21744-91-2) serves as a premier gem-disubstituted bifunctional intermediate. Featuring both an electrophilic aldehyde and a stable ethyl ester anchored to a rigid cyclopentane core, this compound provides orthogonal reactivity. This whitepaper details the physicochemical profiling, mechanistic synthesis, and downstream applications of this critical intermediate, designed to guide researchers in its optimal utilization for complex molecule construction.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical parameters of CAS 21744-91-2 is essential for predicting its behavior in both synthetic workflows and biological environments. The geminal substitution at the C1 position of the cyclopentane ring induces a localized steric bulk that dictates the trajectory of incoming nucleophiles, a critical factor when designing stereoselective transformations.

Table 1: Quantitative Physicochemical Data

PropertyValueSource / Validation
Chemical Name Ethyl 1-formylcyclopentane-1-carboxylateSigma-Aldrich
CAS Number 21744-91-2Sigma-Aldrich
Molecular Formula C9H14O3Biosynth[1]
Molecular Weight 170.21 g/mol Biosynth[1]
Monoisotopic Mass 170.0937 DaPubChemLite[2]
Predicted XLogP 1.5PubChemLite[2]
Physical State Liquid (at standard conditions)Sigma-Aldrich
Recommended Storage 4 °C (to prevent auto-oxidation)Biosynth[1]

Synthetic Methodology: α-Formylation Protocol

The most robust and scalable method for generating ethyl 1-formylcyclopentane-1-carboxylate is the electrophilic α-formylation of ethyl cyclopentanecarboxylate (CAS 5453-85-0)[3]. As a Senior Application Scientist, I emphasize that the success of this protocol relies entirely on strict temperature control and the exclusion of moisture to manage the highly reactive lithium enolate intermediate.

Step-by-Step Experimental Workflow

Objective: Synthesize CAS 21744-91-2 via kinetic enolization and subsequent electrophilic trapping.

  • System Preparation: Flame-dry a Schlenk flask under an argon atmosphere.

    • Causality: Lithium diisopropylamide (LDA) and the resulting enolate are highly sensitive to protic sources. Trace moisture will prematurely quench the enolate, drastically reducing the yield ().

  • Kinetic Enolization: Dissolve ethyl cyclopentanecarboxylate (1.0 equiv) in anhydrous THF (0.5 M). Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Add LDA (1.1 equiv) dropwise over 15 minutes.

    • Causality: The use of a bulky, non-nucleophilic base (LDA) at -78 °C ensures quantitative kinetic deprotonation. The low temperature is critical to suppress the competing Claisen condensation (self-condensation of the ester).

  • Electrophilic Addition: After stirring for 1 hour at -78 °C, add ethyl formate (1.5 equiv) dropwise.

    • Causality: Ethyl formate serves as the formylating agent. Utilizing an ethyl ester matches the leaving group (ethoxide) with the starting material's ester moiety, preventing unwanted transesterification products.

  • Reaction Quench & Workup: Allow the reaction to stir for 2 hours, slowly warming to -20 °C. Quench the reaction by adding saturated aqueous NH₄Cl.

    • Causality: A mild, slightly acidic quench protonates the tetrahedral intermediate, triggering its collapse to the desired aldehyde without hydrolyzing the primary ethyl ester.

  • Self-Validation Checkpoint: Extract the aqueous layer with ethyl acetate. The protocol is self-validating via Thin Layer Chromatography (TLC): complete consumption of the starting ester can be confirmed when the new product spot stains intensely with 2,4-Dinitrophenylhydrazine (2,4-DNPH), verifying the successful installation of the aldehyde group.

Synthesis A Ethyl cyclopentanecarboxylate (CAS: 5453-85-0) B Lithium Enolate Intermediate A->B LDA, THF, -78 °C (Kinetic Deprotonation) C Tetrahedral Intermediate B->C Ethyl Formate (Electrophilic Addition) D Ethyl 1-formylcyclopentane- 1-carboxylate (CAS: 21744-91-2) C->D NH4Cl (aq) (Mild Quench & Collapse)

Figure 1: Mechanistic workflow for the α-formylation of ethyl cyclopentanecarboxylate.

Divergent Downstream Applications in Medicinal Chemistry

The true value of ethyl 1-formylcyclopentane-1-carboxylate lies in its capacity to act as a linchpin for complex molecular architectures. The β -aldehydo ester motif is a privileged scaffold for generating diverse libraries of bioactive compounds.

  • Spirocyclic Heterocycles: Condensation of the aldehyde and ester moieties with binucleophiles (e.g., substituted hydrazines) directly yields spiro-pyrazolones. These rigid, three-dimensional structures are highly sought after in kinase inhibitor design to improve target specificity and metabolic stability.

  • Conformationally Restricted Amino Acids: Through reductive amination of the formyl group followed by saponification of the ethyl ester, researchers can synthesize 1-aminocyclopentanecarboxylic acid derivatives. These unnatural amino acids are incorporated into peptide drugs to lock them into specific secondary structures (like α -helices or β -turns), thereby enhancing proteolytic resistance.

Downstream Core Ethyl 1-formylcyclopentane- 1-carboxylate Spiro Spirocyclic Pyrazoles (Kinase Inhibitors) Core->Spiro Hydrazines (Condensation) AminoAcid 1-Aminocyclopentane- carboxylic acid derivatives Core->AminoAcid Reductive Amination & Hydrolysis Heterocycles Fused Pyrimidines (CNS Targets) Core->Heterocycles Amidines / Guanidines (Cyclization)

Figure 2: Divergent downstream applications of CAS 21744-91-2 in medicinal chemistry.

Handling, Safety, and Regulatory Compliance

As with all reactive aldehydes, proper safety protocols must be strictly enforced. According to standard GHS classifications, ethyl 1-formylcyclopentane-1-carboxylate is classified as a skin irritant (H315) and an eye irritant (H319),[4]. Furthermore, it exhibits specific target organ toxicity upon single exposure, leading to respiratory irritation (H335) and potential drowsiness or dizziness (H336)[4].

Operational Directives:

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: All manipulations, especially during the purification of the liquid product, must be conducted within a certified chemical fume hood to mitigate inhalation risks.

  • Storage: Store the compound in a tightly sealed, amber glass container under an inert atmosphere (argon/nitrogen) at 4 °C[1] to prevent auto-oxidation of the aldehyde to the corresponding carboxylic acid.

References

  • Ethyl 1-formylcyclopentane-1-carboxylate (C9H14O3) - CID 20460412 Source: PubChem / PubChemLite URL:[Link]

  • ethyl 1-formylcyclopentane-1-carboxylate — Chemical Substance Information Source: NextSDS URL:[Link]

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: Wiley URL:[Link]

Sources

Exploratory

Structural Profiling and Synthetic Utility of Ethyl 1-formylcyclopentane-1-carboxylate: A Technical Guide for Advanced Scaffold Design

Executive Summary & Strategic Context In modern drug development, the spatial arrangement of pharmacophores is as critical as their chemical identity. As application scientists, we frequently encounter the challenge of c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug development, the spatial arrangement of pharmacophores is as critical as their chemical identity. As application scientists, we frequently encounter the challenge of constructing sterically demanding, conformationally restricted scaffolds to improve target binding affinity and metabolic stability. Ethyl 1-formylcyclopentane-1-carboxylate (CAS: 21744-91-2) serves as a premier bifunctional synthon in this arena.

By featuring both a highly reactive formyl group (-CHO) and a moderately reactive ethyl ester (-COOEt) anchored to a singular geminal carbon on a cyclopentane ring, this molecule provides a highly orthogonal reactivity profile. The cyclopentyl core restricts the conformational freedom of downstream derivatives, inducing a "Thorpe-Ingold effect" that thermodynamically favors the formation of complex spirocyclic systems and rigidified amino acid analogs.

Physicochemical Profiling & Structural Analysis

Before deploying any intermediate in a multi-step synthesis, a rigorous understanding of its physicochemical parameters is mandatory. The compound presents as a liquid at room temperature and requires refrigerated storage to prevent slow degradation or autoxidation of the aldehyde moiety.

Table 1: Core Quantitative Data & Identifiers
PropertyValueSource Verification
Chemical Name Ethyl 1-formylcyclopentane-1-carboxylate1[1]
CAS Number 21744-91-2
Molecular Formula C9H14O32[2]
Molecular Weight 170.21 g/mol 3[3]
Monoisotopic Mass 170.0943 Da2[2]
SMILES String CCOC(=O)C1(CCCC1)C=O2[2]
Physical State Liquid
Recommended Storage 4°C3[3]

Safety Note: This compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319) (1[1], ). Standard PPE and fume hood protocols are strictly required.

Mechanistic Insights into Orthogonal Reactivity

The true value of Ethyl 1-formylcyclopentane-1-carboxylate lies in its orthogonal reactivity . The aldehyde is a "soft," highly reactive electrophile, whereas the ester is a "harder," significantly less reactive electrophile. This differential allows chemists to selectively functionalize the formyl group without utilizing protecting group chemistry, streamlining the synthetic workflow.

ReactivityMap Core Ethyl 1-formylcyclopentane-1-carboxylate (Bifunctional Core) Formyl -CHO Group (High Reactivity) Core->Formyl Ester -COOEt Group (Moderate Reactivity) Core->Ester RedAm Reductive Amination -> Aminomethyl derivatives Formyl->RedAm Primary Amines Wittig Wittig Olefination -> Vinyl derivatives Formyl->Wittig Phosphonium Ylides Hydrolysis Saponification -> Carboxylic Acid Ester->Hydrolysis LiOH/H2O Reduction LiAlH4 Reduction -> Diol formation Ester->Reduction Excess Hydride

Figure 1: Orthogonal reactivity pathways of the bifunctional cyclopentyl core.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. We explain not just what to do, but why each reagent and condition is selected.

Protocol 1: Synthesis via Enolate Formylation

This protocol details the de novo synthesis of the title compound from ethyl cyclopentanecarboxylate.

SynthesisWorkflow A Ethyl Cyclopentanecarboxylate (Starting Material) B Enolate Formation (LDA, THF, -78°C) A->B Deprotonation C Electrophilic Addition (DMF) B->C Nucleophilic Attack D Aqueous Quench & Extraction (NH4Cl, EtOAc) C->D Intermediate Breakdown E Ethyl 1-formylcyclopentane- 1-carboxylate D->E Isolation

Figure 2: Step-by-step synthetic workflow for alpha-formylation.

Step-by-Step Methodology:

  • Enolate Generation: Cool a solution of diisopropylamine (1.1 eq) in anhydrous THF to -78°C under an inert argon atmosphere. Add n-butyllithium (1.05 eq) dropwise.

    • Causality: This generates Lithium Diisopropylamide (LDA) in situ. LDA is a sterically hindered, non-nucleophilic base that quantitatively deprotonates the alpha-carbon without attacking the ester carbonyl.

  • Substrate Addition: Add ethyl cyclopentanecarboxylate (1.0 eq) dropwise at -78°C. Stir for 1 hour.

    • Causality: Forms the lithium enolate. Maintaining strict cryogenic temperatures (-78°C) prevents undesired self-condensation (Claisen condensation) between the highly reactive enolate and unreacted ester.

  • Electrophilic Formylation: Rapidly inject anhydrous N,N-dimethylformamide (DMF, 1.5 eq). Stir for 2 hours at -78°C.

    • Causality: DMF acts as a formyl cation equivalent. The nucleophilic attack generates a tetrahedral hemiaminal intermediate. This intermediate is stable at low temperatures, preventing over-reaction or polymerization.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl directly at -78°C, then allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate.

    • Causality: The mildly acidic quench breaks down the tetrahedral intermediate, releasing the desired aldehyde and water-soluble dimethylamine, while being gentle enough to prevent the hydrolysis of the ethyl ester.

Protocol 2: Selective Reductive Amination of the Formyl Group

A frequent downstream application in drug discovery is converting the aldehyde into an aminomethyl group to build gabapentin-like analogs or spiro-piperidines.

Step-by-Step Methodology:

  • Imine Formation: Combine Ethyl 1-formylcyclopentane-1-carboxylate (1.0 eq) and a primary amine (e.g., benzylamine, 1.05 eq) in 1,2-dichloroethane (DCE). Add catalytic glacial acetic acid (0.1 eq).

    • Causality: Acetic acid protonates the aldehyde oxygen, increasing its electrophilicity. This accelerates nucleophilic attack by the amine and facilitates the elimination of water to form the transient iminium ion.

  • Selective Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) in portions at room temperature. Stir for 12 hours.

    • Causality: STAB is a mild hydride donor. The electron-withdrawing acetoxy groups reduce its nucleophilicity compared to standard sodium borohydride (NaBH₄). This allows it to selectively reduce the highly electrophilic iminium ion without reducing the unreacted aldehyde (minimizing alcohol byproducts) or the ester group.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

    • Causality: The basic quench neutralizes the acetic acid and destroys excess STAB, partitioning the lipophilic secondary amine product into the organic phase for subsequent purification.

References

  • NextSDS Chemical Database - ethyl 1-formylcyclopentane-1-carboxylate Chemical Substance Information.
  • PubChemLite - Ethyl 1-formylcyclopentane-1-carboxylate (C9H14O3) Structural Information.
  • Sapphire Bioscience - Ethyl 1-formylcyclopentane-1-carboxylate Product Specifications.
  • Sigma-Aldrich - ethyl 1-formylcyclopentane-1-carboxylate | 21744-91-2 Safety & Properties.

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of Ethyl 1-formylcyclopentane-1-carboxylate

Executive Summary Ethyl 1-formylcyclopentane-1-carboxylate (EFC) is a highly versatile, conformationally restricted β -keto ester analog utilized extensively in advanced organic synthesis and drug discovery. Serving as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-formylcyclopentane-1-carboxylate (EFC) is a highly versatile, conformationally restricted β -keto ester analog utilized extensively in advanced organic synthesis and drug discovery. Serving as a critical building block for spirocyclic scaffolds, EFC presents unique handling challenges due to its electrophilic aldehyde moiety. This whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of EFC’s physicochemical properties, hazard profile, and validated protocols for its synthesis and downstream application.

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of EFC is crucial for reaction stoichiometry, analytical tracking, and safe storage. EFC is typically encountered as a liquid at standard temperature and pressure.

Table 1: Physicochemical and Identity Parameters

PropertyValue
Chemical Name Ethyl 1-formylcyclopentane-1-carboxylate
CAS Registry Number 21744-91-2[1],[2]
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol [2],
Physical Form Liquid
InChI Key XAQBQBBBZHHWNA-UHFFFAOYSA-N

Hazard Profile and Safety Protocols (SDS Integration)

As a senior application scientist, it is imperative to move beyond merely reading Safety Data Sheet (SDS) pictograms to understanding the mechanistic causality of a compound's hazards.

Mechanistic Toxicology

EFC is classified under the Globally Harmonized System (GHS) with the signal word Warning and carries the GHS07 (Exclamation mark) pictogram[1],. Its primary hazards stem from the reactive α -formyl group. The aldehyde carbon acts as a soft electrophile. When exposed to biological tissues, it can undergo reversible Schiff base formation with the primary amines of lysine residues on epidermal proteins. This haptenation process triggers localized inflammatory cascades, manifesting as acute irritation.

GHS Hazard Classifications

Quantitative and qualitative hazard data dictate strict engineering controls[1],:

  • Skin Irritation (Category 2): H315 - Causes skin irritation[1],.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation[1],.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation. (Note: Certain regulatory notifications also flag H336 - May cause drowsiness or dizziness[1]).

Self-Validating Handling Protocols

To mitigate these hazards, handling must follow a self-validating safety system:

  • Engineering Controls: All manipulations must be performed in a Class II fume hood with a minimum face velocity of 100 fpm to prevent inhalation of volatile vapors (P261, P271).

  • Personal Protective Equipment (PPE): Standard nitrile gloves offer baseline protection, but due to the lipophilic nature of the ester, double-gloving or using butyl rubber is recommended for prolonged exposure. Eye protection must include splash goggles (P280).

  • Emergency Quench: In case of skin contact, wash with plenty of soap and water (P302+P352). For eye contact, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do (P305+P351+P338).

Experimental Methodology: Synthesis and Handling

The synthesis of EFC requires precise control over enolate geometry and electrophilic quenching. The most reliable method is the α -formylation of ethyl cyclopentanecarboxylate.

Causality in Experimental Choices
  • Base Selection: Lithium diisopropylamide (LDA) is chosen over sodium hydride (NaH). NaH operates under thermodynamic control and can promote self-condensation (Claisen condensation) of the starting ester. LDA at -78°C ensures rapid, quantitative, and kinetic deprotonation to the lithium enolate.

  • Electrophile: Ethyl formate is used as the formylating agent. It must be freshly distilled to remove traces of formic acid, which would prematurely protonate the enolate and quench the reaction.

Step-by-Step Protocol: Alpha-Formylation
  • Preparation of the Reaction System: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.1 equiv).

  • Enolate Generation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise add n-butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Substrate Addition: Slowly add ethyl cyclopentanecarboxylate (1.0 equiv) over 15 minutes. The low temperature prevents side reactions. Stir for 1 hour to ensure complete enolization.

  • Formylation: Add freshly distilled ethyl formate (1.5 equiv) dropwise. Maintain at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C.

  • Self-Validating Quench & Workup: Quench the reaction with saturated aqueous ammonium chloride (NH 4​ Cl). Validation step: Check the pH of the aqueous layer; it should be mildly acidic (~pH 5-6) to ensure the formyl enolate is fully protonated to the aldehyde. Extract with ethyl acetate, dry over MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes/ethyl acetate). Validation step: TLC spots will be UV inactive but will stain bright yellow/brown with KMnO 4​ due to the oxidizable aldehyde.

Application in Drug Development: Spirocyclic Scaffolds

In modern medicinal chemistry, flat aromatic rings are increasingly being replaced by spirocyclic systems to improve target specificity and reduce off-target toxicity (the "escape from flatland" paradigm). EFC is an ideal precursor for spiro[cyclopentane-1,3'-pyrazoles]. By reacting EFC with hydrazine derivatives, the aldehyde and ester moieties undergo sequential condensation and cyclization, yielding a conformationally locked spiro-pyrazole core.

G SM Ethyl Cyclopentanecarboxylate Base LDA / THF (-78°C) SM->Base Deprotonation Enolate Lithium Enolate Base->Enolate Kinetic Control Product Ethyl 1-formylcyclopentane- 1-carboxylate Enolate->Product Formylation Electrophile Ethyl Formate Electrophile->Product Formyl Donor Reagent Hydrazine Product->Reagent Condensation API Spiro-pyrazole APIs Reagent->API Cyclization

Fig 1: Synthetic workflow and spirocyclic API application of ethyl 1-formylcyclopentane-1-carboxylate.

References

  • Title: ethyl 1-formylcyclopentane-1-carboxylate — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: The Journal of Organic Chemistry 1973 Volume 38 No 1 Source: ACS Publications URL: [Link]

Sources

Exploratory

solubility profile of Ethyl 1-formylcyclopentane-1-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Ethyl 1-formylcyclopentane-1-carboxylate in Organic Solvents Executive Summary The solubility of an active pharmaceutical ingredient (API) or a key synthetic inter...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Ethyl 1-formylcyclopentane-1-carboxylate in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of Ethyl 1-formylcyclopentane-1-carboxylate (CAS No. 21744-91-2), a bifunctional molecule featuring both an ester and an aldehyde group on a cyclopentane scaffold. Due to the absence of extensive published solubility data for this specific compound, this document integrates theoretical principles of solubility with a robust, field-proven experimental protocol for its determination. We will explore the molecular structure to predict its solubility behavior and provide a step-by-step methodology for generating precise, reliable, and reproducible solubility data in a range of common organic solvents.

Introduction: The Critical Role of Solubility Profiling

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like Ethyl 1-formylcyclopentane-1-carboxylate, which serves as a versatile building block in organic synthesis, understanding its solubility is paramount for:

  • Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve all reactants is fundamental for achieving optimal reaction kinetics and yield.[1]

  • Purification Strategy: Techniques such as crystallization, a primary method for purifying solid organic compounds, are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.[2]

  • Analytical Method Development: The choice of mobile phase in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) is guided by the solubility of the analyte.

  • Formulation Development: In drug development, the solubility of an API in various excipients and solvent systems directly impacts its formulation possibilities, delivery mechanisms, and ultimately, its therapeutic efficacy.

This guide is structured to provide both a predictive framework and a practical experimental design for establishing a comprehensive solubility profile of Ethyl 1-formylcyclopentane-1-carboxylate.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The widely applied principle of "like dissolves like" provides a strong predictive foundation.[2]

Molecular Structure of Ethyl 1-formylcyclopentane-1-carboxylate:

  • CAS Number: 21744-91-2[3]

  • Molecular Formula: C₉H₁₄O₃[4]

  • Molecular Weight: 170.21 g/mol

  • Key Functional Groups:

    • Ethyl Ester (-COOEt): This group contains a polar carbonyl (C=O) and an ether linkage (C-O-C). The oxygen atoms can act as hydrogen bond acceptors.[5]

    • Formyl (Aldehyde, -CHO): The aldehyde group also possesses a polar carbonyl (C=O) and its oxygen is a hydrogen bond acceptor.[6]

    • Cyclopentane Ring: A non-polar, hydrophobic aliphatic core.

    • Ethyl Group (-CH₂CH₃): A non-polar alkyl chain.

Analysis of Polarity:

The presence of two carbonyl groups and an ether oxygen atom imparts significant polarity to the molecule. However, the non-polar cyclopentane ring and the ethyl group contribute to its lipophilic character. This dual nature suggests that Ethyl 1-formylcyclopentane-1-carboxylate is a moderately polar compound. Its overall polarity is a balance between the polar functional groups and the non-polar hydrocarbon backbone.[1]

Predicted Solubility:

Based on this structural analysis, we can predict a qualitative solubility profile across different classes of organic solvents:

  • High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Examples include:

    • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

    • Esters: Ethyl Acetate

    • Ethers: Tetrahydrofuran (THF), Diethyl Ether (solubility may be slightly lower due to the ether's lower polarity)

    • Halogenated Solvents: Dichloromethane, Chloroform

  • Good to Moderate Solubility: Expected in polar protic solvents, where the solvent can donate hydrogen bonds to the oxygen atoms of the ester and aldehyde groups.[7] Examples include:

    • Alcohols: Ethanol, Methanol, Isopropanol

  • Low to Moderate Solubility: Expected in non-polar solvents, where the primary interactions would be weaker London dispersion forces with the aliphatic portions of the molecule.[8] Examples include:

    • Aliphatic Hydrocarbons: Hexane, Heptane

    • Aromatic Hydrocarbons: Toluene, Benzene

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and establish a quantitative solubility profile, a rigorous and self-validating experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[9]

Principle

An excess amount of the solid solute (Ethyl 1-formylcyclopentane-1-carboxylate) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., saturation). After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical method.

Materials and Apparatus
  • Solute: Ethyl 1-formylcyclopentane-1-carboxylate (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol).

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Scintillation vials or glass test tubes with screw caps

    • Thermostatically controlled orbital shaker or water bath

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh approximately 100 mg of Ethyl 1-formylcyclopentane-1-carboxylate into a series of labeled glass vials.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial. This initial amount should be insufficient to completely dissolve the solute, ensuring an excess of solid.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study is recommended to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any undissolved micro-particles.

    • Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve. A precise dilution factor must be recorded.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of Ethyl 1-formylcyclopentane-1-carboxylate.

    • A calibration curve must be prepared using standard solutions of known concentrations.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a common starting point for a moderately polar compound. For example, 60:40 (v/v) Acetonitrile:Water.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound exhibits significant absorbance (e.g., ~210 nm, typical for carbonyl groups).

  • Injection Volume: 10 µL.

  • Quantification: The concentration is determined by comparing the peak area of the sample to the calibration curve generated from standards of known concentration.

Data Calculation and Presentation

The solubility (S) is calculated using the following formula:

S (mg/mL) = CHPLC × DF

Where:

  • CHPLC is the concentration (in mg/mL) determined by HPLC.

  • DF is the dilution factor.

All quantitative data should be summarized in a clear, structured table for easy comparison.

Data Summary Table

Solvent Class Solvent Polarity Index Solubility (mg/mL) at 25°C Qualitative Classification
Non-Polar Hexane0.1To be determinede.g., Sparingly Soluble
Toluene2.4To be determinede.g., Soluble
Moderately Polar Aprotic Diethyl Ether2.8To be determinede.g., Soluble
Ethyl Acetate4.4To be determinede.g., Freely Soluble
Dichloromethane3.1To be determinede.g., Freely Soluble
Acetone5.1To be determinede.g., Very Soluble
Polar Protic Isopropanol3.9To be determinede.g., Freely Soluble
Ethanol4.3To be determinede.g., Very Soluble
Methanol5.1To be determinede.g., Very Soluble

Note: Polarity Index values are approximate and for comparative purposes. The qualitative classification follows standard pharmacopeial definitions (e.g., Very Soluble: <1 part solvent per 1 part solute; Freely Soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts).

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Ethyl 1-formylcyclopentane-1-carboxylate.

Solubility_Workflow Workflow for Solubility Profile Determination cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Reporting A Weigh excess solute into vials B Add precise volume of solvent A->B For each solvent C Agitate at constant T (e.g., 24-48h at 25°C) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm) D->E F Precisely dilute filtrate E->F G Quantify concentration via validated HPLC method F->G H Calculate Solubility (mg/mL) G->H I Tabulate results H->I

Caption: Experimental workflow for determining the solubility of Ethyl 1-formylcyclopentane-1-carboxylate.

Conclusion and Field Insights

This technical guide provides a dual approach to understanding the solubility of Ethyl 1-formylcyclopentane-1-carboxylate. The theoretical prediction, grounded in molecular structure, serves as an essential starting point for solvent selection, saving time and resources. However, it is no substitute for empirical data. The detailed experimental protocol outlined herein represents a robust and reliable method for generating the high-quality, quantitative data required by researchers and drug development professionals. Following this self-validating system ensures that the resulting solubility profile is accurate and reproducible, providing a solid foundation for subsequent process development, purification, and formulation activities.

References

  • Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Aldehydes and Ketones. [Link]

  • Babu, N. J., & Nangia, A. (2011).Solubility, Crystal Lattice Energy, and Prediction. Crystal Growth & Design, 11(7), 2662–2679. (While not directly cited, this provides background on the importance of shake-flask methods).
  • Vedantu. (n.d.). Physical Properties of Aldehydes and Ketones Explained. [Link]

  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • PubChemLite. (2026). Ethyl 1-formylcyclopentane-1-carboxylate (C9H14O3). [Link]

  • NextSDS. (n.d.). ethyl 1-formylcyclopentane-1-carboxylate — Chemical Substance Information. [Link]

  • MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link]

  • University of Calgary. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Wisconsin-Madison. (n.d.). Principles of Drug Action 1, Spring 2005, Esters. [Link]

  • McMaster University. (n.d.). Solubility of Organic Compounds. [Link]

Sources

Foundational

Physicochemical Characterization and Synthetic Utility of Ethyl 1-Formylcyclopentane-1-Carboxylate: A Technical Guide

Executive Summary Ethyl 1-formylcyclopentane-1-carboxylate (CAS: 21744-91-2) is a highly versatile, bifunctional cycloalkane derivative utilized extensively in drug development and complex organic synthesis. Featuring bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1-formylcyclopentane-1-carboxylate (CAS: 21744-91-2) is a highly versatile, bifunctional cycloalkane derivative utilized extensively in drug development and complex organic synthesis. Featuring both an ethyl ester and a reactive formyl (aldehyde) group attached to the same quaternary carbon, this compound presents unique steric and electronic properties. This whitepaper provides an authoritative, in-depth analysis of its physical state, boiling point, and density, alongside field-proven, self-validating protocols for empirical characterization.

Structural Identity and Physicochemical Causality

Understanding the macroscopic properties of Ethyl 1-formylcyclopentane-1-carboxylate requires an analysis of its molecular architecture (C₉H₁₄O₃)[1]. The presence of a five-membered alicyclic ring introduces a puckered, non-planar geometry, while the adjacent carbonyl groups dictate its intermolecular interactions.

Physical State: Liquid

At standard temperature and pressure (STP), Ethyl 1-formylcyclopentane-1-carboxylate exists as a clear to pale-yellow liquid[2].

  • Causality : The steric bulk of the asymmetric cyclopentane ring, combined with the freely rotating ethyl ester chain, significantly disrupts regular intermolecular packing. This inability to form a highly ordered crystal lattice depresses the melting point well below room temperature, ensuring it remains in a liquid state.

Boiling Point & Density Dynamics

Because exact empirical thermodynamic data for highly specific intermediates is often proprietary, we rely on structural analogs and Quantitative Structure-Property Relationship (QSPR) models to establish baseline expectations, which must then be verified experimentally.

  • Boiling Point : The molecule contains two highly polar carbonyl groups, inducing strong dipole-dipole interactions. However, it lacks hydrogen-bond donors (such as -OH or -NH). Compared to the structurally related ethyl cyclopentanecarboxylate (which has a boiling point of 178.1 °C at 760 mmHg)[3], the addition of the formyl group increases both molecular weight and polarity. Consequently, the atmospheric boiling point is predicted to be elevated (~220–235 °C). However, heating this compound to such temperatures causes thermal decarbonylation. Thus, its effective boiling point must be recorded under reduced pressure (estimated at 95–105 °C at 10 mmHg).

  • Density : The compact nature of the cyclopentane ring and the high oxygen-to-carbon ratio yield a density greater than that of water and simple aliphatic esters. It is predicted to fall between 1.05 and 1.08 g/cm³ at 20 °C.

Data Presentation: Property Summary
PropertyValue / Description
CAS Number 21744-91-2
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Physical State Liquid (at 20 °C)
Predicted Boiling Point ~220–235 °C (760 mmHg) / ~95–105 °C (10 mmHg)
Predicted Density ~1.05 – 1.08 g/cm³ (at 20 °C)

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Reduced-Pressure Distillation for Boiling Point Determination
  • Scientific Rationale : Aldehydes auto-oxidize to carboxylic acids and decompose at high temperatures. Atmospheric distillation is scientifically unsound for this compound. Vacuum distillation lowers the required heat input, preserving the structural integrity of the analyte.

  • Self-Validation Mechanism : The system is validated by monitoring the vapor temperature plateau. A stable plateau indicates a pure fraction; a continuously rising temperature indicates thermal degradation or polymerization.

Step-by-Step Procedure:

  • Apparatus Setup : Assemble a short-path distillation apparatus equipped with a precision vacuum pump, a digital vacuum gauge, and a liquid nitrogen cold trap.

  • Purging : Flush the system with ultra-high purity (UHP) Argon to displace atmospheric oxygen, preventing oxidation of the formyl group.

  • Equilibration : Apply a strict vacuum of 10.0 mmHg (± 0.1 mmHg).

  • Heating : Submerge the distillation flask in a silicone oil bath. Increase the temperature at a controlled rate of 2 °C/min.

  • Data Acquisition : Record the boiling point only when a steady reflux ring reaches the thermometer bulb and the temperature remains constant for at least 3 minutes.

Protocol 2: High-Precision Density Measurement
  • Scientific Rationale : Traditional pycnometers require large sample volumes and are highly susceptible to ambient temperature fluctuations. An oscillating U-tube densimeter provides 5-decimal precision using less than 2 mL of sample.

  • Self-Validation Mechanism : The protocol mandates a pre- and post-measurement calibration check using ultra-pure water and dry air. If the post-run calibration drifts by >0.00005 g/cm³, the data is automatically invalidated, ensuring absolute trustworthiness.

Step-by-Step Procedure:

  • Calibration : Clean the U-tube with anhydrous ethanol and dry with filtered air. Calibrate the instrument at exactly 20.00 °C using degassed, ultra-pure Milli-Q water and dry air.

  • Injection : Inject 1.5 mL of the Ethyl 1-formylcyclopentane-1-carboxylate sample using a Luer-lock glass syringe, ensuring zero micro-bubbles are introduced.

  • Thermal Equilibration : Allow the Peltier thermostat to stabilize the sample at 20.00 °C for 5 minutes.

  • Measurement : Record the density derived from the shift in the oscillation frequency of the borosilicate glass U-tube.

Workflow S1 Sample Preparation (Anhydrous, Argon Purge) S2 Vacuum Distillation (10 mmHg, Avoid Degradation) S1->S2 Purified Aliquot S3 Density Measurement (Oscillating U-Tube, 20°C) S2->S3 Pure Distillate S4 Data Validation (Compare with QSPR Models) S3->S4 Empirical Data

Workflow for empirical determination of boiling point and density of sensitive formyl-esters.

Synthetic Utility in Drug Development

Ethyl 1-formylcyclopentane-1-carboxylate is a privileged scaffold in medicinal chemistry. The proximity of the formyl and ester groups allows for rapid construction of spirocyclic systems and unnatural amino acids.

A standard application involves the reductive amination of the formyl group using a primary amine and sodium cyanoborohydride (NaBH₃CN), yielding an amino-ester intermediate. Subsequent saponification with lithium hydroxide (LiOH) cleaves the ethyl ester, generating a sterically constrained, unnatural amino acid derivative ready for peptide coupling.

Pathway A Ethyl 1-formylcyclopentane- 1-carboxylate B Reductive Amination (R-NH2, NaBH3CN) A->B C Amino-Ester Intermediate B->C D Saponification (LiOH, THF/H2O) C->D E Unnatural Amino Acid Derivative D->E

Synthetic utility pathway of Ethyl 1-formylcyclopentane-1-carboxylate in drug development.

Handling and Storage Requirements

To maintain the physicochemical integrity of the liquid over time, strict storage protocols must be adhered to. Because the formyl group is highly reactive toward atmospheric oxygen, the compound must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, amber glass vials. It should be refrigerated at 2–8 °C to suppress kinetic degradation pathways and prevent spontaneous polymerization.

References

  • PubChemLite: Ethyl 1-formylcyclopentane-1-carboxylate (C9H14O3). uni.lu. 1

  • ethyl 1-formylcyclopentane-1-carboxylate | 21744-91-2. Sigma-Aldrich. 2

  • 5453-85-0 ethyl cyclopentanecarboxylate C8H14O2, Formula, NMR, Boiling Point, Density. Guidechem. 3

Sources

Protocols & Analytical Methods

Method

using Ethyl 1-formylcyclopentane-1-carboxylate as a building block in drug discovery

Application Note: Ethyl 1-Formylcyclopentane-1-Carboxylate as a Key Building Block in Sp3-Enriched Drug Discovery Executive Summary The transition from flat, aromatic-heavy chemical spaces to three-dimensional, sp3-enric...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 1-Formylcyclopentane-1-Carboxylate as a Key Building Block in Sp3-Enriched Drug Discovery

Executive Summary

The transition from flat, aromatic-heavy chemical spaces to three-dimensional, sp3-enriched frameworks is a defining paradigm in modern drug discovery. This shift, often termed "escaping flatland," aims to improve clinical success rates by enhancing aqueous solubility, metabolic stability, and target specificity[1][2]. Ethyl 1-formylcyclopentane-1-carboxylate (CAS: 21744-91-2) has emerged as a highly versatile, geminally disubstituted building block that directly enables the synthesis of complex spirocyclic scaffolds and conformationally restricted unnatural amino acids[3][4].

This application note details the physicochemical profile, mechanistic rationale, and validated synthetic protocols for utilizing this bifunctional reagent in medicinal chemistry workflows.

Physicochemical & Structural Profiling

Before deploying Ethyl 1-formylcyclopentane-1-carboxylate in high-throughput library synthesis or scale-up, it is critical to understand its foundational properties. The presence of both an electrophilic aldehyde and an ester on the same carbon (C1) creates an orthogonal reactivity profile ideal for cascade reactions or stepwise functionalization[3][5].

Table 1: Chemical and Physical Properties

PropertyValue / Description
Chemical Name Ethyl 1-formylcyclopentane-1-carboxylate
CAS Number 21744-91-2
Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
Monoisotopic Mass 170.0943 Da
Structural Features Gem-disubstituted cyclopentane; orthogonal aldehyde/ester
Physical Form Liquid (Room Temperature)
Storage Conditions Cool, dry place, under inert atmosphere (Argon/N2) to prevent aldehyde oxidation

Mechanistic Rationale: Why Use This Building Block?

The strategic value of Ethyl 1-formylcyclopentane-1-carboxylate lies in its inherent causality in synthetic design:

  • Orthogonal Reactivity for Spirocyclization: The formyl group is highly reactive toward nucleophiles (e.g., primary amines) to form imines, which can be selectively reduced. The adjacent ethyl ester remains unreactive under mild reductive amination conditions but is perfectly positioned for subsequent intramolecular cyclization (lactamization). This predictable sequence allows for the rapid assembly of spiro-fused nitrogen heterocycles (e.g., diazaspiro-systems).

  • Enhancing Fsp3 (Fraction of sp3 Carbons): The incorporation of the cyclopentane ring significantly boosts the Fsp3 of the resulting drug candidate. High Fsp3 is correlated with reduced off-target toxicity and improved physicochemical properties[2][6]. Recent FDA approvals of spirocyclic drugs, such as the menin inhibitor revumenib, underscore the necessity of these 3D vectors for optimal protein-ligand binding[7].

  • Conformational Restriction: When converted into 1-(aminomethyl)cyclopentane-1-carboxylic acid derivatives, this building block acts as a rigidified unnatural amino acid, locking peptides or peptidomimetics into specific secondary structures (e.g., beta-turns) to increase proteolytic stability[4].

Workflow 1: Synthesis of Spirocyclic Scaffolds (Spiro-Lactams)

The most common application of this building block is the generation of spiro-lactams via a tandem reductive amination and intramolecular cyclization sequence.

SpirocycleSynthesis A Ethyl 1-formylcyclopentane -1-carboxylate C Imine Intermediate A->C Condensation (-H2O) B Primary Amine (R-NH2) B->C D Amino Ester Intermediate C->D Reduction (NaBH(OAc)3) E Spiro-Lactam (Spirocycle) D->E Cyclization (Heat / Base)

Workflow for the synthesis of spiro-lactams via reductive amination and cyclization.

Protocol: One-Pot Reductive Amination and Lactamization

Self-Validating Design: This protocol uses Sodium Triacetoxyborohydride (NaBH(OAc)3) to ensure the aldehyde is not prematurely reduced to an alcohol before imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve Ethyl 1-formylcyclopentane-1-carboxylate (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous Dichloroethane (DCE) (0.2 M concentration). Add glacial acetic acid (1.2 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

    • In-Process Control (IPC): Monitor the disappearance of the aldehyde peak via LC-MS or TLC (UV/KMnO4 stain).

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) portion-wise to prevent exothermic degradation. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality Check: NaBH(OAc)3 is a mild reducing agent that selectively targets the protonated imine over the unreacted aldehyde, maximizing the yield of the secondary amine intermediate.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amino ester.

  • Intramolecular Cyclization: Dissolve the crude amino ester in Toluene (0.1 M). Add a catalytic amount of 2-Hydroxypyridine (0.2 eq) or a base like Triethylamine (TEA) if required. Reflux at 110 °C for 16-24 hours using a Dean-Stark trap to drive the lactamization by removing ethanol.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure spiro-lactam.

Workflow 2: Synthesis of Unnatural Amino Acid Precursors

Ethyl 1-formylcyclopentane-1-carboxylate is a direct precursor to 1-(aminomethyl)cyclopentane-1-carboxylic acid, a highly valuable, sterically hindered unnatural amino acid[4].

UAASynthesis A Ethyl 1-formylcyclopentane -1-carboxylate B Oxime Formation (NH2OH.HCl, Pyridine) A->B C Reduction (H2, Pd/C or Zn/AcOH) B->C D Ethyl 1-(aminomethyl) cyclopentane-1-carboxylate C->D E Saponification (LiOH, THF/H2O) D->E F 1-(Aminomethyl)cyclopentane -1-carboxylic acid E->F

Step-by-step conversion to conformationally restricted unnatural amino acids.

Protocol: Oxime Formation and Reduction
  • Oxime Condensation: To a solution of Ethyl 1-formylcyclopentane-1-carboxylate (1.0 eq) in Ethanol (0.3 M), add Hydroxylamine hydrochloride (1.5 eq) and Pyridine (2.0 eq). Stir at 60 °C for 3 hours. Concentrate the solvent, partition between EtOAc and 1N HCl, and isolate the organic layer to yield the crude oxime.

  • Catalytic Hydrogenation: Dissolve the crude oxime in Methanol (0.1 M). Add 10% Pd/C (10% w/w). Purge the flask with Argon, then backfill with Hydrogen gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

    • Troubleshooting: If the reduction is sluggish due to steric hindrance at the gem-disubstituted center, increase the pressure to 50 psi using a Parr shaker, or switch to Zinc dust in Acetic acid.

  • Filtration: Filter the mixture through a pad of Celite to remove the Palladium catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate to yield Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate.

  • Saponification (Optional): To obtain the free amino acid, treat the ester with LiOH·H2O (3.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O at 50 °C for 6 hours. Neutralize with 1N HCl to the isoelectric point to precipitate the zwitterionic amino acid.

Quantitative Data & Reaction Metrics

To assist in experimental planning, the following table summarizes the typical yields and analytical checkpoints for the transformations described above.

Table 2: Experimental Metrics and Analytical Checkpoints

Reaction StepTypical YieldKey Analytical Marker (1H NMR / LC-MS)Primary Impurity / Pitfall
Imine Formation >95% (Crude)Disappearance of aldehyde proton (~9.5 ppm)Premature aldehyde oxidation to carboxylic acid
Reductive Amination 75 - 85%Appearance of secondary amine N-CH2 protons (~2.5-2.8 ppm)Over-reduction of aldehyde to primary alcohol
Lactamization 60 - 80%Disappearance of ethyl ester quartet/triplet (~4.1 ppm, 1.2 ppm)Incomplete cyclization due to steric hindrance
Oxime Formation 90 - 95%Appearance of oxime CH=N proton (~7.4 ppm)E/Z isomer mixtures (inconsequential for next step)
Oxime Reduction 70 - 85%Appearance of primary amine CH2 protons (~2.7 ppm)Formation of secondary amine dimers

References

  • PubChemLite: Ethyl 1-formylcyclopentane-1-carboxylate (C9H14O3) Source: Université du Luxembourg URL:[Link][5]

  • The utilization of spirocyclic scaffolds in novel drug discovery Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL:[Link][1]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: Molecules (NIH / PMC) URL:[Link][2]

  • The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL:[Link][7]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: ResearchGate URL:[Link][6]

Sources

Application

Application Note: Divergent Synthesis of Spirocyclic Scaffolds from Ethyl 1-formylcyclopentane-1-carboxylate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Strategic Utility in Drug Discovery In modern m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Utility in Drug Discovery

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich spirocyclic scaffolds is a proven strategy to improve physicochemical properties (e.g., aqueous solubility, metabolic stability) and navigate crowded intellectual property landscapes.

Ethyl 1-formylcyclopentane-1-carboxylate (CAS: 21744-91-2) is a highly versatile, geminally disubstituted building block. The orthogonal reactivity of its formyl (aldehyde) and ethyl ester groups makes it an ideal precursor for the divergent synthesis of complex spiro-heterocycles. This application note details two field-proven synthetic pathways to convert this precursor into highly sought-after intermediate classes: Spiro-β-Lactams (2-azaspiro[1]octan-1-ones) and Spiro-Pyrazolones (2,3-diazaspiro[2]non-3-en-1-ones).

Mechanistic Overview & Reaction Causality

The successful cyclization of ethyl 1-formylcyclopentane-1-carboxylate depends entirely on the kinetic and thermodynamic parameters of the chosen nucleophile.

  • Pathway A (Spiro-β-Lactams): Reductive amination of the formyl group with a primary amine (e.g., benzylamine) yields an intermediate aminomethyl-ester. Spontaneous cyclization does not occur at room temperature because the formation of a highly strained 4-membered β-lactam ring presents a significant kinetic barrier. To drive this thermodynamically uphill reaction, the secondary amine must be deprotonated by a strong base (such as tert-butylmagnesium chloride, t -BuMgCl) to form a highly nucleophilic magnesium amide, which forcibly attacks the adjacent ester [1].

  • Pathway B (Spiro-Pyrazolones): Condensation with hydrazine hydrate rapidly forms a hydrazone intermediate. Unlike Pathway A, the terminal nitrogen of the hydrazone benefits from the α -effect, making it highly nucleophilic. Furthermore, the trajectory of attack leads to a thermodynamically stable 5-membered pyrazolone ring. Consequently, this cyclization occurs spontaneously under mild thermal conditions without the need for strong bases [2, 3].

Synthetic Workflow Visualization

Workflow cluster_A Pathway A: Spiro-β-Lactam Synthesis cluster_B Pathway B: Spiro-Pyrazolone Synthesis SM Ethyl 1-formylcyclopentane-1-carboxylate (Bifunctional Precursor) IntA Reductive Amination (Intermediate: Amino-ester) SM->IntA R-NH2, NaBH(OAc)3 DCM, RT IntB Hydrazone Formation (Intermediate: Hydrazono-ester) SM->IntB NH2NH2·H2O EtOH, Reflux ProdA 2-Substituted-2-azaspiro[3.4]octan-1-one (Strained 4-Membered Ring) IntA->ProdA t-BuMgCl (THF, 0 °C to RT) Kinetic forcing of β-lactam ProdB 2,3-Diazaspiro[4.4]non-3-en-1-one (Stable 5-Membered Ring) IntB->ProdB Spontaneous Cyclization (Reflux) Thermodynamically driven

Divergent pathways for synthesizing spirocyclic intermediates from a common precursor.

Quantitative Data & Analytical Validation

The following table summarizes the expected outcomes and self-validating analytical markers for each pathway. Monitoring these specific IR and MS markers ensures protocol integrity before proceeding to downstream functionalization.

Target ScaffoldReaction SequenceRing System FormedTypical YieldPrimary Analytical Markers (Self-Validation)
Spiro-β-Lactam Reductive Amination Grignard Cyclization4-membered (Spiro[1])65–75%IR: ~1750 cm⁻¹ (strained β-lactam C=O)MS: [M+H]+ corresponds to loss of EtOH
Spiro-Pyrazolone Condensation Thermal Cyclization5-membered (Spiro[2])80–90%IR: ~1700 cm⁻¹ (amide C=O), ~1620 cm⁻¹ (C=N)NMR: Disappearance of aldehyde proton (~9.5 ppm)

Experimental Protocols

Protocol A: Synthesis of 2-Benzyl-2-azaspiro[1]octan-1-one (Spiro-β-Lactam)

This protocol utilizes a two-step reductive amination and base-mediated lactamization approach [4].

Step 1: Reductive Amination

  • Initiation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Ethyl 1-formylcyclopentane-1-carboxylate (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 30 mL).

  • Imine Formation: Add benzylamine (11.0 mmol, 1.1 eq) dropwise at room temperature. Stir the mixture for 1 hour to allow complete imine formation.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Add Sodium triacetoxyborohydride, NaBH(OAc)3​ (15.0 mmol, 1.5 eq) in three equal portions over 15 minutes to control the exothermic hydrogen evolution.

  • Completion & Workup: Remove the ice bath and stir at room temperature for 12 hours. Quench the reaction carefully with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate amino-ester.

Step 2: Grignard-Mediated Lactamization

  • Activation: Dissolve the crude amino-ester from Step 1 in anhydrous Tetrahydrofuran (THF, 40 mL) under nitrogen and cool to 0 °C.

  • Cyclization: Slowly add tert-butylmagnesium chloride ( t -BuMgCl, 1.0 M in THF, 22.0 mmol, 2.2 eq) dropwise via syringe. Note: The first equivalent deprotonates the amine; the second equivalent ensures complete conversion.

  • Maturation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4 hours.

  • Isolation: Quench the reaction with saturated aqueous NH4​Cl (30 mL). Extract with Ethyl Acetate ( 3×30 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure spiro-β-lactam.

Protocol B: Synthesis of 2,3-Diazaspiro[2]non-3-en-1-one (Spiro-Pyrazolone)

This protocol leverages the thermodynamic stability of the 5-membered ring to achieve a one-pot cascade reaction.

  • Initiation: Dissolve Ethyl 1-formylcyclopentane-1-carboxylate (10.0 mmol, 1.0 eq) in absolute Ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Condensation: Add Hydrazine hydrate (60–65% aqueous solution, 12.0 mmol, 1.2 eq) dropwise at room temperature. A mild exotherm may be observed as the hydrazone forms.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 to 6 hours. Monitor the disappearance of the starting material via TLC (eluent: 1:1 Hexanes/EtOAc).

  • Precipitation & Isolation: Allow the reaction mixture to cool to room temperature, then transfer to an ice bath for 1 hour. The spiro-pyrazolone product will typically precipitate as an off-white crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol ( 2×5 mL), and dry under high vacuum to afford the final product. If necessary, recrystallize from hot ethanol.

References

  • Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode. Organic Process Research & Development, 2015.[Link]

  • Synthesis of 3,7-disubstituted hexahydro- and tetrahydro-2H-indazoles from cross-conjugated dienones. Russian Journal of Organic Chemistry, 2016.[Link]

  • PD-1/PD-L1 Inhibitors.WIPO (PCT)

Sources

Method

Application Note: Protecting Group Strategies for the Formyl Group in Cyclopentane-1-Carboxylates

Introduction & Strategic Rationale Cyclopentane-1-carboxylates bearing a formyl group (e.g., ethyl 1-formylcyclopentane-1-carboxylate) are highly versatile bifunctional building blocks utilized in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Cyclopentane-1-carboxylates bearing a formyl group (e.g., ethyl 1-formylcyclopentane-1-carboxylate) are highly versatile bifunctional building blocks utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and natural products[1]. The inherent reactivity of the aldehyde (formyl) moiety makes it highly susceptible to nucleophilic attack, reduction, and oxidation [2].

To selectively manipulate the adjacent carboxylate ester—such as through Grignard additions, saponification, or reduction—the formyl group must be temporarily masked. This application note details the causal rationale, orthogonal strategies, and self-validating protocols for the protection and subsequent deprotection of the formyl group in cyclopentane scaffolds.

Mechanistic Rationale & Strategy Selection

According to Greene's Protective Groups in Organic Synthesis [5], acetalization is the premier method for aldehyde protection. The conversion of the formyl group to a 1,3-dioxolane (cyclic acetal) using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is the industry standard [2].

Causality of the Cyclic Acetal Strategy:

  • Thermodynamic Driving Force: Acetal formation is an equilibrium process. By utilizing a Dean-Stark apparatus to azeotropically remove water with toluene, the equilibrium is driven entirely toward product formation according to Le Chatelier's principle [2, 6].

  • Entropic Advantage: Cyclic acetals (like 1,3-dioxolanes) are entropically favored over acyclic acetals (like dimethyl acetals) because the bidentate nature of ethylene glycol reduces the degrees of freedom lost during the condensation [4].

  • Orthogonality: The resulting acetal is completely stable to strong bases, nucleophiles, and reducing agents (e.g., LiAlH₄, Grignard reagents). This allows the unhindered modification of the cyclopentane-1-carboxylate ester [4].

Visualizing Orthogonal Reactivity

OrthogonalProtection Start Bifunctional Substrate (Formyl-Cyclopentane-Carboxylate) Acetal Acetal Protection (Ethylene Glycol, p-TsOH) Start->Acetal Selectivity for Aldehyde EsterMod Ester Modification (Reduction / Grignard) Acetal->EsterMod Orthogonal Stability Deprotect Aldehyde Deprotection (Aqueous HCl) EsterMod->Deprotect Acidic Cleavage Product Target API Scaffold Deprotect->Product Isolation

Orthogonal protection logic for formyl-cyclopentane-1-carboxylates.

Experimental Protocols

The following protocols establish a self-validating system: successful protection is confirmed by the physical cessation of water collection in the Dean-Stark trap and the disappearance of the highly deshielded aldehyde proton (~9.5–10.0 ppm) in ¹H NMR [1].

Protocol A: Synthesis of 1-(1,3-Dioxolan-2-yl)cyclopentane-1-carboxylate (Acetal Protection)

Materials Required:

  • Ethyl 1-formylcyclopentane-1-carboxylate (1.0 equiv)

  • Ethylene glycol (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv)

  • Anhydrous toluene (solvent)

  • Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Reagent Mixing: To a round-bottom flask equipped with a magnetic stir bar, add ethyl 1-formylcyclopentane-1-carboxylate, ethylene glycol, and p-TsOH·H₂O dissolved in anhydrous toluene (approx. 0.2 M concentration) [2].

  • Azeotropic Dehydration: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to vigorous reflux (approx. 110 °C) [6].

  • Reaction Monitoring: Maintain reflux until water ceases to collect in the Dean-Stark side arm (typically 3–5 hours). Confirm aldehyde consumption via TLC (Hexanes/EtOAc) [2].

  • Quenching: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and quench by adding an equal volume of saturated aqueous NaHCO₃ to neutralize the p-TsOH catalyst [2, 3].

  • Extraction & Washing: Separate the organic toluene layer. Extract the aqueous layer once with ethyl acetate. Combine the organic layers and wash with brine[3].

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude cyclic acetal via silica gel flash chromatography if necessary, though the crude product is often >95% pure [3].

ExperimentalWorkflow Step1 1. Reagent Mixing Substrate + Diol + Acid Step2 2. Reflux & Dehydration Dean-Stark Trap Step1->Step2 Step3 3. Reaction Quench Sat. NaHCO3 Step2->Step3 Step4 4. Extraction EtOAc / Brine Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Step-by-step workflow for acetalization using a Dean-Stark apparatus.

Protocol B: Mild Acidic Cleavage (Aldehyde Deprotection)

Once the ester moiety has been successfully modified, the formyl group is regenerated.

  • Dissolution: Dissolve the modified acetal-cyclopentane intermediate in a mixture of THF and water (4:1 v/v).

  • Acidification: Add a catalytic amount of 2M aqueous HCl (0.1–0.2 equiv) while stirring at room temperature [6].

  • Monitoring: Stir for 1–2 hours, monitoring by TLC until the acetal is fully cleaved [2].

  • Isolation: Quench with saturated NaHCO₃, extract with diethyl ether, dry over Na₂SO₄, and concentrate to yield the functionalized formyl-cyclopentane target [3].

Quantitative Data: Protecting Group Comparison

To aid in experimental design, the following table summarizes the quantitative metrics and stability profiles of common formyl protecting groups used on cyclopentane scaffolds.

Protecting GroupReagents RequiredCleavage ConditionsStability ProfileTypical Yield
1,3-Dioxolane (Cyclic Acetal)Ethylene glycol, p-TsOH, TolueneAqueous HCl or PPTS/AcetoneStable to bases, Grignards, LiAlH₄85 - 95%
Dimethyl Acetal (Acyclic)Methanol, Trimethyl orthoformate, p-TsOHMild aqueous acid (e.g., 1% HCl)Stable to bases; prone to hydrolysis75 - 85%
1,3-Dithiane (Thioacetal)1,3-Propanedithiol, BF₃·OEt₂Hg(ClO₄)₂ or AgNO₃ / H₂OHighly stable to acids and bases80 - 90%

References

  • Title: WO2011068881A1 - Novel tricyclic compounds Source: Google Patents URL
  • Title: Avoid Protecting Groups | Green Chemistry: Principles and Case Studies Source: RSC Books Gateway URL: [Link]

  • Title: Greene's Protective Groups in Organic Synthesis, 4th Edition Source: Wiley URL: [Link]

  • Title: Efficient syntheses of 1,3-unsubstituted 1H-pyrazolo[3,4-b]quinolines Source: Arkat USA URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-formylcyclopentane-1-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-formylcyclopentane-1-carboxylate (CAS No: 21744-91-2)[1]. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 1-formylcyclopentane-1-carboxylate (CAS No: 21744-91-2)[1]. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to help you optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

I. Understanding the Synthesis: The Claisen Condensation

The most common and direct route for synthesizing Ethyl 1-formylcyclopentane-1-carboxylate is through a crossed Claisen condensation (or formylation) of Ethyl cyclopentanecarboxylate using a suitable formylating agent, typically ethyl formate.[2][3] The reaction is base-catalyzed and results in the formation of a β-keto ester, which in this case is our target aldehyde-ester.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][4] It involves the reaction of two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base to form a β-keto ester or a β-diketone.[2][3]

II. Troubleshooting Guide: Addressing Low Yield and Side Reactions

This section tackles specific problems you might encounter during the synthesis. We will explore the root causes and provide actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in a Claisen-type condensation can often be attributed to several critical factors. Let's break them down in a logical sequence.

1.1. Inadequate Base Selection and Stoichiometry

The choice and amount of base are paramount for a successful Claisen condensation.[2][5]

  • The Problem: The reaction is an equilibrium process. To drive the reaction forward, a sufficiently strong base is required to deprotonate the α-hydrogen of the starting ester, forming an enolate.[2][3][6] Furthermore, the resulting β-keto ester product is more acidic than the starting ester and must be deprotonated by the base to shift the equilibrium towards the product.[7] Using a weak base or an insufficient amount will result in poor conversion.

  • The Solution:

    • Choice of Base: Sodium ethoxide (NaOEt) is a commonly used and effective base for this reaction as it is the same alkoxide as in the ester, preventing transesterification side reactions.[3] Sodium hydride (NaH), a non-nucleophilic strong base, is also an excellent choice as it irreversibly deprotonates the starting material and the product, driving the reaction to completion by the evolution of hydrogen gas.[8]

    • Stoichiometry: A full equivalent of the base is necessary to ensure complete deprotonation of the product and drive the equilibrium.[7]

1.2. Presence of Water or Protic Impurities

Claisen condensations are highly sensitive to moisture.

  • The Problem: Water will react with and neutralize the strong base, rendering it ineffective. It can also hydrolyze the ester starting materials and the product.

  • The Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum).

    • Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF or diethyl ether).

    • Reagent Quality: Ensure the starting ethyl cyclopentanecarboxylate and ethyl formate are anhydrous. If necessary, distill them before use.

1.3. Suboptimal Reaction Temperature

Temperature control is crucial for minimizing side reactions.

  • The Problem: While heating can increase the reaction rate, excessively high temperatures can promote side reactions, such as self-condensation of ethyl formate or decomposition of the product.

  • The Solution:

    • Controlled Temperature: The reaction is typically carried out at room temperature or with gentle heating (reflux).[9] It is advisable to start at a lower temperature and monitor the reaction progress by TLC before considering increasing the temperature.

Question 2: I am observing significant amounts of unreacted starting material. What could be the cause?

The presence of unreacted starting material, even after a prolonged reaction time, often points to issues with reaction initiation or equilibrium.

2.1. Inefficient Enolate Formation
  • The Problem: As discussed, if the base is not strong enough or if it has been deactivated by moisture, the initial deprotonation of ethyl cyclopentanecarboxylate will be inefficient.[10]

  • The Solution:

    • Verify Base Activity: Use a fresh batch of a strong base like NaH or freshly prepared NaOEt.

    • Consider a Stronger Base: In challenging cases, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be employed, though this requires stricter temperature control (typically -78 °C) to avoid side reactions.[8]

2.2. Reversibility of the Reaction
  • The Problem: The Claisen condensation is a reversible reaction.[8] If the product is not effectively removed from the equilibrium by deprotonation, the reaction can revert to the starting materials.

  • The Solution:

    • Use of Stoichiometric Base: This is the most critical factor. Ensure at least one full equivalent of a strong base is used to deprotonate the resulting β-keto ester and drive the reaction forward.[7]

Question 3: My final product is impure, with several byproducts visible on NMR/GC-MS. What are the likely side reactions?

The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

3.1. Self-Condensation of Ethyl Formate
  • The Problem: Ethyl formate can undergo self-condensation in the presence of a strong base.

  • The Solution:

    • Controlled Addition: Add the ethyl cyclopentanecarboxylate to a mixture of the base and ethyl formate. This ensures that the concentration of the enolizable ester is always high relative to the possibility of ethyl formate self-condensation.

    • Stoichiometry: Use a slight excess of ethyl formate to ensure complete formylation of the cyclopentyl ester.

3.2. Transesterification
  • The Problem: If a base with a different alkoxide than the ester is used (e.g., sodium methoxide with an ethyl ester), transesterification can occur, leading to a mixture of products.[11]

  • The Solution:

    • Matching Base and Ester: Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters).[3] Alternatively, use a non-alkoxide base like NaH.

3.3. Hydrolysis
  • The Problem: As mentioned, any moisture present during the reaction or workup can lead to the hydrolysis of the ester starting materials and the β-keto ester product.

  • The Solution:

    • Anhydrous Conditions: Maintain strict anhydrous conditions throughout the reaction.

    • Careful Workup: During the aqueous workup, neutralize the reaction mixture carefully with acid, preferably at a low temperature, to minimize hydrolysis of the desired product.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 1-formylcyclopentane-1-carboxylate, incorporating the best practices discussed above.

Materials and Reagents:
  • Ethyl cyclopentanecarboxylate (anhydrous)

  • Ethyl formate (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Step-by-Step Procedure:
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask.

  • Reagent Addition: In the dropping funnel, prepare a solution of ethyl cyclopentanecarboxylate (1.0 equivalent) and ethyl formate (1.5 equivalents) in the anhydrous solvent.

  • Reaction Initiation: Add the solution from the dropping funnel dropwise to the stirred suspension of sodium hydride at room temperature. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature or gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically after several hours), cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of ethanol, followed by water.

  • Workup: Acidify the mixture to a pH of ~5-6 with 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with diethyl ether or THF.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 1-formylcyclopentane-1-carboxylate.

IV. Data Presentation and Visualization

Table 1: Comparison of Base and Yield
Base (equivalents)SolventTemperatureTypical Yield RangeReference
NaH (1.1)THFReflux75-85%[8]
NaOEt (1.1)EthanolReflux65-75%[3]
LDA (1.1)THF-78 °C to rt70-80%[8]
Diagrams
Reaction Mechanism: Claisen Condensation

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Start_Ester Ethyl Cyclopentanecarboxylate Enolate Ester Enolate Start_Ester->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Enolate_2 Ester Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate_2->Tetrahedral_Intermediate Nucleophilic Attack Formylating_Agent Ethyl Formate Formylating_Agent->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Tetrahedral Intermediate Product_Ester Ethyl 1-formylcyclopentane-1-carboxylate Tetrahedral_Intermediate_2->Product_Ester Elimination Leaving_Group Ethoxide Tetrahedral_Intermediate_2->Leaving_Group

Caption: Mechanism of the Claisen condensation for the synthesis of Ethyl 1-formylcyclopentane-1-carboxylate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity and Anhydrous Conditions Start->Check_Reagents Check_Base Assess Base Strength and Stoichiometry Check_Reagents->Check_Base Reagents OK Sol_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Sol_Reagents Impurity/Moisture Detected Check_Temp Evaluate Reaction Temperature Check_Base->Check_Temp Base OK Sol_Base Use Fresh/Stronger Base in Stoichiometric Amount Check_Base->Sol_Base Base Issue Identified Check_Workup Review Workup and Purification Procedure Check_Temp->Check_Workup Temperature OK Sol_Temp Optimize Temperature (e.g., lower to reduce side reactions) Check_Temp->Sol_Temp Suboptimal Temperature Sol_Workup Modify Workup (e.g., careful pH adjustment) Check_Workup->Sol_Workup Procedural Error

Caption: A systematic workflow for troubleshooting low yields in the formylation reaction.

V. Frequently Asked Questions (FAQs)

Q1: Can I use a different formylating agent instead of ethyl formate?

Yes, other formylating agents can be used. For instance, methyl formate can be used, but this would necessitate the use of sodium methoxide as the base to avoid transesterification. The Vilsmeier-Haack reaction, using reagents like DMF and POCl3, is another method for formylation, but it is typically used for electron-rich aromatic compounds.[12]

Q2: How do I know when the reaction is complete?

The most reliable method for monitoring the reaction is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (ethyl cyclopentanecarboxylate). The reaction is complete when the starting material spot has been consumed and a new, typically lower Rf spot corresponding to the product is observed.

Q3: My product appears to be unstable during purification. What precautions should I take?

β-keto esters can be sensitive to both acidic and basic conditions, which can catalyze hydrolysis or other side reactions. During workup, it is crucial to neutralize the reaction mixture carefully. For purification by distillation, use a high vacuum to keep the distillation temperature as low as possible. If using column chromatography, it is advisable to use a neutral silica gel and elute the product quickly.

Q4: Can this procedure be scaled up for industrial production?

Yes, the Claisen condensation is a robust reaction that is amenable to scale-up. However, for large-scale production, safety considerations, particularly with the use of sodium hydride, become critical. Heat management during the exothermic reaction is also a key factor that needs to be carefully controlled in a larger reactor.

VI. References

  • Fiveable. (2025, August 15). Claisen condensation | Organic Chemistry II Class Notes. Retrieved from

  • NextSDS. ethyl 1-formylcyclopentane-1-carboxylate — Chemical Substance Information. Retrieved from

  • YouTube. (2018, May 11). Claisen Condensation Reaction Mechanism. Retrieved from

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in the Claisen Condensation for Tetraketones. Retrieved from

  • Benchchem. Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde. Retrieved from

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from

  • ACS Publications. (2022, November 8). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry. Retrieved from

  • Chemistry LibreTexts. (2023, January 14). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from

  • PMC. Recent advances in the transesterification of β-keto esters. Retrieved from

  • Benchchem. Troubleshooting side reactions in Claisen-Schmidt condensation. Retrieved from

  • Oriental Journal of Chemistry. Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Retrieved from

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from

  • Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent. Retrieved from

Sources

Optimization

preventing premature oxidation of the aldehyde in Ethyl 1-formylcyclopentane-1-carboxylate

Welcome to the dedicated technical support guide for Ethyl 1-formylcyclopentane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Ethyl 1-formylcyclopentane-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic intermediate. The inherent reactivity of the aldehyde functional group makes this molecule highly susceptible to premature oxidation, a common challenge that can compromise experimental outcomes.

This guide provides an in-depth analysis of the causes of oxidation, proactive strategies for prevention during synthesis and storage, and robust troubleshooting protocols for identifying and remediating oxidized material. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the integrity of your compound and the success of your research.

Understanding the Core Issue: The Inherent Instability of the Aldehyde

The primary challenge in handling Ethyl 1-formylcyclopentane-1-carboxylate is the high propensity of its aldehyde group to oxidize into a carboxylic acid. This transformation is not merely a minor impurity; it represents a fundamental chemical change that can halt subsequent synthetic steps, alter biological activity, and complicate purification efforts.

The most common mechanism is autoxidation , a process driven by atmospheric oxygen.[1] This is often a radical chain reaction that can be initiated by light, heat, or trace metal impurities.[2][3]

Oxidation Aldehyde Ethyl 1-formylcyclopentane-1-carboxylate (Desired Product) CarboxylicAcid Ethyl 1-carboxycyclopentane-1-carboxylate (Oxidized Impurity) Aldehyde->CarboxylicAcid O₂ (Air), Light, Heat Trace Metals

Caption: Autoxidation of the target aldehyde to its carboxylic acid byproduct.

Proactive Prevention: Safeguarding Your Material

The most effective strategy is prevention. Implementing rigorous handling techniques from the moment of synthesis through to storage is critical.

Frequently Asked Questions: Synthesis & Workup

Q: How can I minimize oxidation during the synthesis reaction itself?

A: The exclusion of oxygen is paramount. Performing your reaction under an inert atmosphere is the single most effective preventative measure.[4][5] An inert environment of nitrogen or argon displaces the atmospheric oxygen, thereby removing the primary reagent of autoxidation.[6]

Protocol: Setting Up a Reaction Under Inert Atmosphere

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) to remove adsorbed water, which can interfere with many reactions.[1]

  • Assembly: Assemble the reaction apparatus (flask, condenser, etc.) while it is still warm and immediately seal all openings with rubber septa.

  • Purging: Insert a needle connected to a source of dry nitrogen or argon gas into the main reaction flask. Insert a second "outlet" needle in a different septum to allow the displaced air to exit.

  • Gas Flow: Maintain a gentle, positive pressure of the inert gas for at least 10-15 minutes to ensure the atmosphere inside the flask is fully exchanged. A simple way to monitor this is to have the outlet needle bubble through a small oil bubbler.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through a septum. Add solid reagents quickly by briefly removing a septum while maintaining positive inert gas pressure.[1]

  • Execution: Once all reagents are added, remove the outlet needle and maintain a slight positive pressure throughout the reaction, often by connecting the gas inlet to a balloon filled with the inert gas.

InertAtmosphere cluster_prep Preparation cluster_reaction Execution Dry Oven-Dry Glassware Assemble Hot Assembly & Seal Dry->Assemble Purge Purge with N₂/Ar Assemble->Purge Add Add Reagents via Syringe Purge->Add React Run Reaction Add->React

Caption: Workflow for executing a reaction under an inert atmosphere.

Q: My synthesis involves an aqueous workup. How do I prevent oxidation during extraction?

A: Minimize the duration of the workup and avoid conditions that promote oxidation.

  • Work Quickly: Do not let your organic and aqueous layers sit exposed to air for extended periods.

  • Use Degassed Solvents: For highly sensitive compounds, using water and solvents that have been degassed (by sparging with nitrogen or argon) can be beneficial.

  • Avoid Strong Oxidants: Be mindful that some reagents used in synthesis are strong oxidants. Ensure they are fully quenched before proceeding with workup. Over-oxidation can be a deliberate pathway to carboxylic acids, so controlling reaction conditions is vital.[7]

Troubleshooting Guide: When Oxidation Occurs

If you suspect your sample of Ethyl 1-formylcyclopentane-1-carboxylate has oxidized, the first step is confirmation, followed by purification.

Frequently Asked Questions: Identification & Remediation

Q: How can I definitively confirm that my aldehyde has oxidized?

A: Standard analytical techniques can readily distinguish the starting aldehyde from its carboxylic acid byproduct. The disappearance of aldehyde-specific signals and the appearance of new signals characteristic of the carboxylic acid provide clear evidence.

Analytical TechniqueAldehyde (Starting Material)Carboxylic Acid (Oxidized Impurity)
¹H NMR Aldehyde proton (–CHO) signal at δ 9-10 ppm .[8]Aldehyde proton signal disappears. A new, broad singlet for the carboxylic acid proton (–COOH) appears at δ 10-13 ppm .
FTIR Spectroscopy Sharp C=O stretch at ~1720-1740 cm⁻¹ . Two characteristic C-H stretches for the aldehyde at ~2720 and ~2820 cm⁻¹ .[9]C=O stretch shifts slightly to ~1700-1725 cm⁻¹ . A very broad O-H stretch appears, spanning ~2500-3300 cm⁻¹ , often obscuring the C-H region.[9]
Thin-Layer Chrom. (TLC) Higher Rf value (less polar).Lower Rf value (more polar due to the carboxylic acid group).

Q: My sample is contaminated with the carboxylic acid. What is the most effective way to purify it?

A: An acid-base extraction is the most common and efficient method for removing the carboxylic acid impurity. This technique exploits the difference in acidity between the neutral aldehyde and the acidic carboxylic acid.[10][11]

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the impure aldehyde mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[11] This deprotonates the carboxylic acid, forming its water-soluble sodium salt, which partitions into the aqueous layer. The neutral aldehyde remains in the organic layer.

  • Separation: Carefully separate the organic layer from the aqueous layer. It is good practice to perform the base wash 2-3 times to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual base and dissolved water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.[10]

  • Validation: Confirm the purity of the resulting material using the analytical methods described above (TLC, NMR, FTIR).

Purification Start Impure Aldehyde (in Organic Solvent) Wash Wash with aq. NaHCO₃ Start->Wash Separate Separate Layers Wash->Separate Organic Organic Layer (Contains Pure Aldehyde) Separate->Organic Retain Aqueous Aqueous Layer (Contains Carboxylate Salt) Separate->Aqueous Discard Dry Dry (Na₂SO₄), Filter, Concentrate Organic->Dry Final Pure Aldehyde Product Dry->Final

Caption: Workflow for purification of an aldehyde via acid-base extraction.

Best Practices for Long-Term Storage

Proper storage is essential to maintain the purity of Ethyl 1-formylcyclopentane-1-carboxylate over time. Aldehydes are known to degrade even when stored, so taking rigorous precautions is necessary.[12]

Frequently Asked Questions: Storage & Handling

Q: What are the ideal conditions for storing this compound to ensure its long-term stability?

A: To maximize shelf-life, you must protect the compound from all major degradation triggers: air, light, and heat.[2]

  • Atmosphere: The single most important factor is an inert atmosphere.[2] The material should be stored in a vial or bottle where the headspace has been purged with dry nitrogen or argon.[13] For frequent use, consider transferring the material into smaller aliquots to avoid repeatedly exposing the entire batch to potential contaminants.

  • Container: Use a tightly sealed, amber glass vial or a bottle with a high-quality septum seal (such as an AcroSeal™ or Sure/Seal™ bottle).[13][14][15] The amber glass protects the light-sensitive compound from photo-oxidation.[2]

  • Temperature: Store in a cool, dark location. A refrigerator (+4°C) or freezer (-20°C) is highly recommended.[12]

  • Purity: Always ensure the material is as pure as possible before long-term storage, as impurities can sometimes catalyze decomposition.

Q: Should I consider adding a chemical stabilizer or antioxidant?

A: While antioxidants like Butylated Hydroxytoluene (BHT) or hydroquinone are sometimes added to bulk aldehydes to inhibit radical chain autoxidation, this is generally not recommended for high-purity intermediates in research and drug development. The reason is that the stabilizer itself is an impurity that may interfere with subsequent, sensitive chemical reactions. Natural antioxidants like Vitamin E have also been shown to prevent oxidative damage.[16][17] If your synthesis is robust and unaffected by a stabilizer, it could be considered, but the primary and preferred method of preservation is strict control of the storage atmosphere and temperature.

References
  • Piancatelli-Margarita Oxidation and Its Recent Applications in Organic Synthesis. (2025). Preprints.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
  • Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA)
  • Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids. Benchchem.
  • Process for the purification of a carboxylic acid-containing composition.
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (2001).
  • Inert atmosphere: Organic Chemistry II Study Guide. (2025). Fiveable.
  • Best Supplements To Break Down Acetaldehyde. (2025). iBlush.
  • Inhibition of Malonaldehyde and Acetaldehyde Formation from Blood Plasma Oxidation by Naturally Occurring Antioxidants.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Technical Support Center: Storage and Handling of Decyl Aldehyde-d2. Benchchem.
  • preventing oxidation of benzaldehyde deriv
  • How does PCC not oxidize aldehyde?. (2017). Chemistry Stack Exchange.
  • Air Sensitive Compounds. Ossila.
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  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Purifying aldehydes?. (2015). Reddit.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. (2022).
  • Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Rel
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
  • ethyl 1-formylcyclopentane-1-carboxylate — Chemical Substance Inform
  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online.
  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Inhibition of Malonaldehyde Formation in Oxidized Calf Thymus DNA with Synthetic and Natural Antioxidants. (2004).
  • Application of Benchtop Nuclear Magnetic Resonance for Structure Elucidation in a Multi-Outcome Experiment: Microwave-Promoted Reduction of Unknown Aldehydes and Ketones. (2021). ACS Symposium Series.
  • Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Course Handout.
  • Ethyl 1-formylcyclopentane-1-carboxyl
  • How to Store Reagents. Chemistry - University of Rochester.
  • Ethyl cyclopent-1-enecarboxyl
  • ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYL
  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ester Hydrolysis in Reactions of Ethyl 1-formylcyclopentane-1-carboxylate

Welcome to the technical support resource for researchers working with Ethyl 1-formylcyclopentane-1-carboxylate. This guide is designed to provide in-depth, field-proven insights into the common challenges associated wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with Ethyl 1-formylcyclopentane-1-carboxylate. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with this versatile β-keto ester, with a primary focus on preventing and troubleshooting unwanted ester hydrolysis.

Introduction

Ethyl 1-formylcyclopentane-1-carboxylate is a valuable bifunctional building block in organic synthesis. However, its structure—containing both an ester and a β-keto aldehyde functionality—renders it susceptible to side reactions, most notably hydrolysis of the ethyl ester. This reaction, which converts the target ester into the corresponding 1-formylcyclopentane-1-carboxylic acid, can significantly reduce yields and complicate purification. The resulting β-keto acid is also thermally unstable and prone to decarboxylation, leading to cyclopentanone as a byproduct.[1][2][3][4]

This guide provides a series of frequently asked questions (FAQs) and detailed protocols to help you diagnose, prevent, and resolve issues related to ester hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a low yield of my desired product and suspect ester hydrolysis. What are the tell-tale signs?

A1: Unintended hydrolysis is the most common cause of yield loss in reactions involving β-keto esters.[5] The primary signs can be detected during both workup and analysis:

  • Lower-than-expected yield: This is the most obvious indicator.

  • Reappearance of starting materials: In reactions like alkylations, the hydrolyzed starting material may be recovered.

  • Analytical Evidence:

    • Thin-Layer Chromatography (TLC): You will observe a new, more polar spot (lower Rf value) that corresponds to the carboxylic acid byproduct.[6]

    • NMR Spectroscopy: In the 1H or 13C NMR spectrum of your crude product, you will see peaks characteristic of the starting carboxylic acid or the hydrolyzed product.[6] A broad singlet corresponding to the carboxylic acid proton will be visible in the 1H NMR spectrum.

    • IR Spectroscopy: The presence of a broad O-H stretch (typically ~2500-3300 cm-1) overlapping the C-H stretches is a strong indicator of a carboxylic acid contaminant.[6]

Q2: What are the primary causes of ester hydrolysis during my reaction?

A2: The hydrolysis is fundamentally caused by the reaction of the ester with water, a reaction that can be catalyzed by either acid or base.[7] For β-keto esters, the most significant risks arise from the reaction conditions themselves, especially in base-catalyzed reactions like Claisen or Dieckmann condensations.[5][8]

  • Presence of Water: The rigorous exclusion of water is the most critical factor in preventing hydrolysis.[5][9]

  • Choice of Base: Using alkali metal hydroxides (NaOH, KOH) will directly promote saponification (base-catalyzed hydrolysis), which is often irreversible.[7][8][10]

  • Base Quality: Common alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be hygroscopic and may be partially hydrolyzed from improper storage. Using these reagents in their corresponding alcohol solvents (e.g., NaOEt in ethanol) creates a system where any residual water can readily lead to hydrolysis.[5][8]

  • Aqueous Workup: The steps used to isolate your product after the reaction is complete pose the highest risk. Quenching the reaction with water or using aqueous acid/base washes creates the ideal environment for hydrolysis to occur.[6]

Q3: My reaction involves a strong base (e.g., for a Claisen condensation). How can I set it up to minimize hydrolysis from the start?

A3: Preventing hydrolysis during a base-catalyzed reaction requires a shift away from traditional protic conditions. The key is to use an anhydrous, aprotic system.

  • Solvent Choice: Employ dry, aprotic solvents such as toluene, tetrahydrofuran (THF), or benzene. These solvents do not participate in the hydrolysis reaction.[5]

  • Base Selection: Use a strong, non-nucleophilic base that does not contain or generate hydroxide ions. The best choices are:

    • Sodium Hydride (NaH): A powerful base that generates hydrogen gas upon reaction with the α-proton, driving the reaction forward without introducing a nucleophile for hydrolysis.[5]

    • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base ideal for forming enolates cleanly. It is typically used in aprotic solvents like THF.[5][11]

  • Reagent Handling: Ensure all reagents and glassware are scrupulously dried. Liquid reagents should be distilled from appropriate drying agents, and hygroscopic solids should be handled under an inert atmosphere (e.g., argon or nitrogen).[5]

Q4: How should I properly design my workup procedure to prevent hydrolysis of my product?

A4: The workup is a critical stage where significant product loss can occur.[6] The goal is to remove impurities while minimizing the product's contact with water, especially under basic or strongly acidic conditions.

  • Use Cold Solutions: Perform all aqueous washes with ice-cold water, brine, or buffer solutions. The lower temperature significantly slows the kinetics of the hydrolysis reaction.[6]

  • Minimize Contact Time: Work efficiently. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods. Separate the layers promptly after shaking.[6]

  • Avoid Strong Bases: When neutralizing an acidic reaction mixture, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH). Add it slowly and carefully to control CO₂ evolution.[6]

  • Brine Wash: Always perform a final wash of the organic layer with cold, saturated aqueous NaCl (brine). This step helps to remove the bulk of dissolved water from the organic phase.[6]

  • Thorough Drying: Use a suitable anhydrous drying agent, such as Na₂SO₄ or MgSO₄, to remove trace amounts of water from the organic layer before solvent evaporation. Add the agent until it no longer clumps together.[6]

  • Consider a Non-Aqueous Workup: For extremely sensitive esters, an aqueous workup should be avoided entirely. Quenching with a non-protic reagent followed by filtration and direct purification (e.g., chromatography) may be necessary.[12][13]

Data & Protocols

Table 1: Troubleshooting Guide for Ester Hydrolysis
Symptom Observed Probable Cause Recommended Action
Low yield, polar byproduct on TLCEster hydrolysis during reaction or workup.1. Switch to an anhydrous, aprotic reaction system (e.g., NaH in toluene).[5] 2. Implement a cold and rapid aqueous workup.[6]
Product decomposes during purificationDecarboxylation of the hydrolyzed β-keto acid.1. Ensure all hydrolysis is prevented during workup. 2. Avoid excessive heat during solvent evaporation or chromatography.
Reaction fails to proceed, starting material recoveredInactive base due to hydrolysis/passivation.1. Use freshly opened or purified base.[8] 2. Handle hygroscopic bases under an inert atmosphere.[5]
Emulsion formation during workupPartial hydrolysis leading to soap-like carboxylate salts.1. Add more brine to the separatory funnel to break the emulsion. 2. Filter the mixture through a pad of Celite.
Diagram 1: Troubleshooting Workflow for Ester Hydrolysis

This diagram outlines a logical decision-making process for diagnosing and solving hydrolysis issues.

G start Low Yield or Impure Product check_tlc Analyze Crude Product by TLC/NMR/IR start->check_tlc hydrolysis_detected Hydrolysis Detected? (Polar Spot / Acid Peaks) check_tlc->hydrolysis_detected cause Identify Source of Water/ Hydroxide Ions hydrolysis_detected->cause Yes end_other Other Issue: (e.g., Reagent Stoichiometry, Temperature, etc.) hydrolysis_detected->end_other No reaction_cond Reaction Conditions cause->reaction_cond During Reaction? workup_proc Workup Procedure cause->workup_proc During Workup? solution_reaction Implement Anhydrous Protocol: - Use NaH or LDA - Use Dry Toluene/THF - Handle Reagents Under Inert Gas reaction_cond->solution_reaction solution_workup Optimize Workup Protocol: - Use Ice-Cold Washes - Minimize Contact Time - Use Brine Wash & Dry Thoroughly workup_proc->solution_workup end_ok Problem Solved: High Yield, Pure Product solution_reaction->end_ok solution_workup->end_ok

Caption: A decision tree for diagnosing and resolving ester hydrolysis.

Diagram 2: Competing Reaction Pathways

This diagram illustrates the desired reaction pathway versus the undesired hydrolysis and subsequent decarboxylation.

G sub Ethyl 1-formylcyclopentane-1-carboxylate desired_prod Desired Product sub->desired_prod Desired Reaction (e.g., Alkylation) hydrolyzed_prod 1-Formylcyclopentane- 1-carboxylic Acid (β-Keto Acid) sub->hydrolyzed_prod Hydrolysis (+H₂O, H⁺ or OH⁻) byproduct Cyclopentanone + CO₂ hydrolyzed_prod->byproduct Decarboxylation (Heat)

Caption: Desired reaction vs. undesired hydrolysis side reaction.

Recommended Experimental Protocol: Anhydrous Claisen-type Reaction

This protocol describes a general procedure for a reaction (e.g., alkylation) on Ethyl 1-formylcyclopentane-1-carboxylate using anhydrous conditions to prevent hydrolysis.

Materials:

  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen/argon inlet

  • Ethyl 1-formylcyclopentane-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous toluene

  • Alkylating agent (e.g., alkyl halide)

  • Ice-cold saturated aqueous NH₄Cl solution

  • Ice-cold brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Preparation: Flame-dry all glassware under vacuum and allow to cool under a stream of dry nitrogen or argon.

  • Reagent Setup: To the reaction flask, add sodium hydride (1.1 equivalents). Wash the NaH three times with anhydrous toluene under an inert atmosphere to remove the mineral oil, carefully decanting the toluene wash each time.

  • Enolate Formation: Add fresh anhydrous toluene to the flask, followed by the dropwise addition of a solution of Ethyl 1-formylcyclopentane-1-carboxylate (1.0 equivalent) in anhydrous toluene at 0 °C. Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas will evolve.

  • Reaction: Cool the mixture back to 0 °C and add the alkylating agent (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Workup): Cool the reaction flask to 0 °C in an ice bath. Very slowly and carefully, add ice-cold saturated aqueous NH₄Cl solution to quench the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with ice-cold water and then ice-cold brine. Dry the organic layer over anhydrous Na₂SO₄.[6]

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

References

  • BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Tsuji, J. (2005). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(6), 187-201. Available at: [Link]

  • BenchChem. (n.d.). Preventing hydrolysis of β-keto ester during Dieckmann condensation.
  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters.
  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Giese, M. W., & Lecher, C. S. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of the International Society of Sports Nutrition, 6(1), 1-3. Available at: [Link]

  • BenchChem. (n.d.). Minimizing solvent effects on formylation reaction outcomes.
  • Chemistry Steps. (2024, January 18). Decarboxylation. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Fiveable. (2025, August 15). β-keto esters: Organic Chemistry II Study Guide.
  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). The Claisen Condensation. Retrieved from University of Illinois Springfield website.
  • Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 356-373. Available at: [Link]

  • Reddit. (2022, April 6). Work-up and purification of ester reduction. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Zablotowicz, R. M., Hoagland, R. E., Staddon, W. J., & Locke, M. A. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4978-4985. Available at: [Link]

  • Wikipedia. (2020, April 4). Claisen condensation. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2025, January 2). Purification of esterification mixtures w/o high vac. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]

  • ResearchGate. (2021, January 19). Work up of ester? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Zablotowicz, R. M., Hoagland, R. E., Staddon, W. J., & Locke, M. A. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(10), 4978-4985. Available at: [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters. Retrieved from [Link]

  • BenchChem. (n.d.). How to prevent the hydrolysis of Tubulysin E's acetate ester.
  • Tanabe, Y., & Ishii, T. (2007). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Journal of Synthetic Organic Chemistry, Japan, 65(4), 334-344. Available at: [Link]

  • Wloka, C., Bornscheuer, U. T., & Liese, A. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE, 11(1), e0145894. Available at: [Link]

  • Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • University of Rochester. (n.d.). About Workup. Retrieved from [Link]

  • Quora. (2017, March 19). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series? Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • Google Patents. (n.d.). US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof.
  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Retrosynthesis of Cyclopentanone Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester. Retrieved from [Link]

  • Totton, E. L., Singh, R., & Pervez, H. (2010). Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o1183. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Ethyl 1-formylcyclopentane-1-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals who are isolating Ethyl 1-formylcyclopentane-1-carboxylate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals who are isolating Ethyl 1-formylcyclopentane-1-carboxylate .

Purifying gem-disubstituted cyclopentanes containing both ester and aldehyde functionalities presents unique chromatographic challenges. This guide bypasses generic advice to provide highly specific, mechanistically grounded, and self-validating protocols to maximize your yield and purity.

Mechanistic Insights: The "Why" Behind the Workflow

To optimize purification, we must first understand the structural chemistry of Ethyl 1-formylcyclopentane-1-carboxylate (C9H14O3).

The Quaternary Advantage: The C1 position of the cyclopentane ring is bonded to four carbon atoms (C2 and C5 of the ring, the ester carbonyl carbon, and the formyl carbon). Because C1 is a quaternary center , the aldehyde completely lacks α -protons. Consequently, this molecule cannot undergo base-catalyzed enolization or α -aldol condensation—common degradation pathways for most aldehydes.

The Silica Gel Vulnerability: Despite lacking α -protons, the compound is still highly vulnerable during normal-phase silica gel chromatography due to:

  • Silanol Hydrogen Bonding: The highly polar formyl group forms strong hydrogen bonds with acidic silanol (Si-OH) groups on the silica surface, leading to severe band broadening and streaking.

  • Surface-Catalyzed Oxidation: Prolonged exposure to active silica in the presence of trace oxygen accelerates the oxidation of the formyl group to the corresponding carboxylic acid (1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid)[1].

  • Acetalization: If protic solvents (e.g., Methanol) are used, the acidic silica catalyzes hemiacetal or acetal formation.

Troubleshooting Guide & FAQs

Q: Why am I experiencing significant product loss or streaking on the column, even though my compound cannot enolize? A: Your compound is likely binding irreversibly to acidic silanol sites or oxidizing on the column. recommends deactivating the silica gel by pre-treating it with a solution of 1% Triethylamine (Et3N)[2]. This neutralizes the acidic sites, preventing both strong hydrogen bonding and surface-catalyzed oxidation, allowing the aldehyde to elute as a tight band.

Q: How do I select the optimal solvent system to maximize my loading capacity? A: The goal is to maximize the difference in Column Volumes ( Δ CV) between your target compound and adjacent impurities. According to , the optimal TLC retention factor ( Rf​ ) for flash chromatography transfer is between 0.15 and 0.35[3][4]. Since CV=1/Rf​ , targeting an Rf​ of 0.25 yields a CV of 4, providing the ideal balance between mass-transfer kinetics and solvent consumption. Use a Hexanes/Ethyl Acetate gradient and strictly avoid protic solvents.

Q: Should I use dry loading or wet loading for this compound? A: Wet loading is strongly preferred. Dissolving the crude mixture in a minimal amount of a non-polar solvent (e.g., Dichloromethane) minimizes the time the sensitive aldehyde spends in contact with the stationary phase. Dry loading onto silica gel exposes the compound to acidic silanols during the rotary evaporation process, increasing degradation risk. If dry loading is absolutely necessary due to crude insolubility, protocols dictate using inert Celite rather than silica gel as the solid support[5].

Quantitative Data & Optimization

Use the following self-validating tables to calibrate your solvent system before packing the column.

Table 1: TLC Rf​ to Column Volume (CV) Conversion
TLC Rf​ Column Volume (CV)Separation QualityRecommended Action
0.80 1.25Poor ( Δ CV is too small)Decrease EtOAc percentage
0.50 2.00ModerateDecrease EtOAc percentage
0.35 2.86Optimal Ideal for column loading
0.25 4.00Optimal Ideal for column loading
0.15 6.67Optimal Ideal for column loading
0.05 20.00Poor (Band broadening)Increase EtOAc percentage
Table 2: Solvent System Selectivity Profile
Solvent SystemSelectivity ProfileRisk of Aldehyde Degradation
Hexanes / EtOAc Excellent for ester/aldehyde separation.Low (if silica is buffered with Et3N).
Petroleum Ether / Et2O Good alternative for highly sensitive aldehydes.Low.
DCM / MeOH Poor. Co-elution is common.High (Hemiacetal formation).

Step-by-Step Optimized Protocol

This protocol is designed as a self-validating system . Each step contains an analytical check to ensure the integrity of the process before proceeding to the next.

Step 1: Silica Gel Deactivation

  • Prepare a solvent mixture of 95:5 Hexanes:EtOAc containing 1% Triethylamine (Et3N).

  • Slurry the silica gel in this buffered solvent to neutralize acidic silanol sites.

  • Validation Check: Run a blank TLC plate in the buffered solvent. Ensure the solvent front moves uniformly without baseline distortion.

Step 2: Column Packing

  • Pour the silica slurry into the column using the wet-packing method.

  • Flush the column with 2 Column Volumes (CV) of the buffered solvent to ensure complete deactivation.

  • Flush with 2 CV of standard 95:5 Hexanes:EtOAc (without Et3N) to remove excess amine from the mobile phase, which could otherwise contaminate your collected fractions.

Step 3: Sample Loading

  • Dissolve the crude Ethyl 1-formylcyclopentane-1-carboxylate in the absolute minimum volume of Dichloromethane (DCM).

  • Apply the solution evenly to the top of the silica bed using a long glass pipette.

  • Validation Check: Visually inspect the loading band. It should be perfectly horizontal and no thicker than 2-3 mm to ensure high theoretical plate efficiency.

Step 4: Gradient Elution

  • Begin isocratic elution at 95:5 Hexanes:EtOAc.

  • Monitor the elution using TLC. If the compound elutes too slowly (after 4 CV), initiate a shallow gradient up to 90:10 Hexanes:EtOAc.

Step 5: Fraction Analysis (Dual-Stain Validation)

  • Spot fractions on a TLC plate. Because the compound lacks a conjugated π -system, it is UV-inactive.

  • Validation Check: Use a dual-stain cross-reference technique . Stain one plate with Potassium Permanganate (KMnO4) to detect all oxidizable organic material. Stain a duplicate plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Causality: 2,4-DNPH strictly reacts with aldehydes/ketones. A spot that is positive for both KMnO4 and 2,4-DNPH confirms the intact target molecule. A spot positive for KMnO4 but negative for 2,4-DNPH indicates over-oxidation to the carboxylic acid impurity.

Visualizations

Workflow A 1. Crude Mixture Preparation (Ethyl 1-formylcyclopentane-1-carboxylate) B 2. TLC Solvent Optimization (Target Rf: 0.15 - 0.35) A->B C 3. Silica Gel Deactivation (1% Et3N in Hexanes) B->C D 4. Column Packing (Wet-packing method) C->D E 5. Sample Loading (Wet loading in minimal DCM) D->E F 6. Gradient Elution (Hexanes / EtOAc) E->F G 7. Fraction Analysis (Dual 2,4-DNPH / KMnO4 Stain) F->G

Optimized purification workflow for Ethyl 1-formylcyclopentane-1-carboxylate.

Troubleshooting Start Issue: Low Yield or Purity Check1 Is there streaking on TLC or a broad elution band? Start->Check1 Yes1 Cause: Silanol binding / Oxidation. Action: Buffer silica with 1% Et3N. Check1->Yes1 Yes No1 Check Rf of target compound Check1->No1 No Check2 Is Rf > 0.4? No1->Check2 Yes2 Cause: Poor resolution (Low ΔCV). Action: Decrease EtOAc %. Check2->Yes2 Yes No2 Is Rf < 0.15? Check2->No2 No Yes3 Cause: On-column degradation. Action: Increase EtOAc %. No2->Yes3 Yes No3 Cause: Co-elution with impurities. Action: Change solvent selectivity. No2->No3 No

Troubleshooting logic tree for resolving common chromatographic issues.

References

  • Why is TLC Rf important for flash column chromatography optimization? Biotage. Available at:[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at:[Link]

  • TLC for Flash Chromatography. Sorbtech. Available at:[Link]

Sources

Troubleshooting

best storage conditions to prevent Ethyl 1-formylcyclopentane-1-carboxylate degradation

Welcome to the technical support center for Ethyl 1-formylcyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 1-formylcyclopentane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable bifunctional molecule during storage and handling. As a compound featuring both an aldehyde and an ester functional group, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges.

Understanding the Instability: Key Degradation Pathways

Ethyl 1-formylcyclopentane-1-carboxylate's unique structure presents distinct stability challenges. The primary routes of degradation stem from the reactivity of its aldehyde and ester moieties. Understanding these pathways is crucial for implementing effective preventative measures.

The three main degradation pathways are:

  • Oxidation: The aldehyde group is highly susceptible to oxidation, converting it into a carboxylic acid. This process can be initiated by atmospheric oxygen and accelerated by light and trace metal impurities.[1]

  • Aldol Condensation: In the presence of acidic or basic catalysts, the enolizable aldehyde can undergo self-condensation, leading to the formation of dimers and other polymeric impurities.[2][3] This reaction can result in a noticeable increase in viscosity or even solidification of the material.

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol. This reaction is catalyzed by both acids and bases and is facilitated by the presence of water.

The following diagram illustrates these primary degradation pathways:

G Degradation Pathways of Ethyl 1-formylcyclopentane-1-carboxylate A Ethyl 1-formylcyclopentane-1-carboxylate B Oxidation (O2, light, metal ions) A->B O2 D Aldol Condensation (Acid/Base catalysis) A->D H+ or OH- F Hydrolysis (H2O, Acid/Base catalysis) A->F H2O C Ethyl 1-carboxycyclopentane-1-carboxylate (Carboxylic Acid) B->C E Dimer/Polymer Impurities D->E G 1-Formylcyclopentane-1-carboxylic acid + Ethanol F->G

Caption: Primary degradation routes for Ethyl 1-formylcyclopentane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage temperature and conditions for Ethyl 1-formylcyclopentane-1-carboxylate?

A1: To minimize degradation, the compound should be stored under the conditions summarized in the table below. The primary goal is to mitigate oxidation, hydrolysis, and self-condensation.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation pathways. While a Safety Data Sheet for a similar compound, ethyl 1-methylcyclopentane-1-carboxylate, suggests 4°C, refrigeration is a standard practice for preserving aldehydes.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, thereby preventing oxidation of the highly susceptible aldehyde group.
Light Amber Vial/DarknessProtects the compound from light-induced degradation pathways.
Container Tightly Sealed, Dry Glass VialPrevents the ingress of moisture, which can lead to hydrolysis of the ester, and oxygen.

Q2: I've noticed the viscosity of my stored Ethyl 1-formylcyclopentane-1-carboxylate has increased. What could be the cause?

A2: An increase in viscosity is a strong indicator of aldol condensation, where molecules of the aldehyde react with each other to form larger molecules, including dimers and polymers.[2] This process can be catalyzed by trace amounts of acidic or basic impurities on the surface of the storage container or from exposure to certain atmospheric contaminants. To prevent this, ensure the storage vial is clean and dry before use and always store under an inert atmosphere.

Q3: Can I store the compound in a clear glass vial?

A3: It is strongly recommended to store Ethyl 1-formylcyclopentane-1-carboxylate in an amber glass vial or in a clear vial that is kept in the dark. Exposure to light can provide the energy to initiate and accelerate degradation reactions, particularly oxidation.

Q4: Is it necessary to use an inert gas for long-term storage?

A4: Yes, for long-term storage, an inert atmosphere is critical. The aldehyde functional group is prone to oxidation by atmospheric oxygen.[1] Blanketing the compound with an inert gas like argon or nitrogen will displace oxygen and significantly prolong the shelf-life of the material by preventing the formation of the corresponding carboxylic acid.

Q5: I suspect my sample has degraded. What are the signs of degradation?

A5: Signs of degradation can be both physical and chemical. Physically, you might observe a change in color, an increase in viscosity, or the formation of a precipitate.[1] Chemically, you can use analytical techniques such as NMR spectroscopy to look for the appearance of new signals corresponding to the carboxylic acid from oxidation or hydrolysis, or the complex signals of polymeric byproducts from aldol condensation. A decrease in the integration of the aldehyde proton signal relative to other protons in the molecule is also a key indicator of degradation.

Troubleshooting Guide

This section provides a step-by-step approach to identifying and resolving common issues encountered during the storage and use of Ethyl 1-formylcyclopentane-1-carboxylate.

G Troubleshooting Experimental Inconsistencies Start Inconsistent Experimental Results? CheckStorage Review Storage Conditions Start->CheckStorage CheckAppearance Inspect Sample Appearance (Color, Viscosity) CheckStorage->CheckAppearance AnalyticalCheck Perform Analytical Check (e.g., NMR, GC-MS) CheckAppearance->AnalyticalCheck DegradationConfirmed Degradation Confirmed AnalyticalCheck->DegradationConfirmed NoDegradation No Obvious Degradation AnalyticalCheck->NoDegradation Purify Purify Sample (if possible) DegradationConfirmed->Purify Minor Impurities Discard Discard and Use Fresh Sample DegradationConfirmed->Discard Significant Degradation OptimizeProtocol Review and Optimize Experimental Protocol NoDegradation->OptimizeProtocol ReRun Re-run Experiment Purify->ReRun Discard->ReRun OptimizeProtocol->ReRun

Caption: A workflow for troubleshooting issues with Ethyl 1-formylcyclopentane-1-carboxylate.

Experimental Protocol: Purity Assessment by ¹H NMR

To verify the integrity of your Ethyl 1-formylcyclopentane-1-carboxylate sample, follow this protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of your sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard (Optional but Recommended): Add a known amount of a stable internal standard with a distinct NMR signal that does not overlap with your compound's signals (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Identify the characteristic aldehyde proton signal (typically around 9-10 ppm).

    • Integrate the aldehyde proton signal and compare its integration value to the integration of a stable proton signal within the molecule (e.g., the ethyl group protons). The ratio should be consistent with the molecular structure.

    • Look for the appearance of a broad singlet around 10-12 ppm, which could indicate the presence of a carboxylic acid proton from oxidation or hydrolysis.

    • Examine the baseline for broad humps, which may suggest the presence of polymeric material from aldol condensation.

    • If an internal standard was used, calculate the absolute purity of your sample.

References

  • NextSDS. (n.d.). 1-ethenylcyclopentane-1-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 1-formylcyclopentane-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Accounts of Chemical Research. (2025, March 6). Aldehyde-Stabilization Strategies for Building Biobased Consumer Products around Intact lignocellulosic Structures. ACS Publications. Retrieved from [Link]

  • MDPI. (2020, October 13). Synthesis of Bifunctional Molecules for the Production of Polymers Based on Unsaturated Fatty Acids as Bioderived Raw Materials. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl cyclopent-1-enecarboxylate. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Lanxess. (2026, March 7). Glutaraldehyde Storage Stability Guidance. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of a bifunctional aldolase–dehydrogenase: Sequestering a reactive and volatile intermediate. National Institutes of Health. Retrieved from [Link]

  • Ovid. (2028). ALDEHYDE OXIDATION AND ADRENERGIC FUNCTION Inhibition of Aldehyde Oxidation by Adrenergic and Adrenolytic §ubstances. (20285). Retrieved from [Link]

  • PubMed. (n.d.). Stability of glutaraldehyde disinfectants during storage and use in hospitals. National Institutes of Health. Retrieved from [Link]

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Optimization

Technical Support Center: Navigating the Scale-Up of Ethyl 1-Formylcyclopentane-1-carboxylate Synthesis

This technical support guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up synthesis of Ethyl 1-formylcyclopentane-1-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up synthesis of Ethyl 1-formylcyclopentane-1-carboxylate. Our focus is to provide practical, evidence-based solutions to minimize side-product formation and optimize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Ethyl 1-formylcyclopentane-1-carboxylate?

A1: The most common and industrially viable method is a crossed Claisen condensation. This reaction involves the base-catalyzed condensation of ethyl cyclopentanecarboxylate with a formylating agent, typically ethyl formate.[1] Ethyl formate is an ideal reagent because it lacks α-hydrogens, which prevents it from undergoing self-condensation.[2][3]

Q2: Why is sodium ethoxide the preferred base for this reaction?

A2: The choice of base is critical in a Claisen condensation to prevent unwanted side reactions.[4] Sodium ethoxide is used because the ethoxide anion matches the ethyl ester of the starting material. This prevents transesterification, a reaction where a different alkoxide could exchange with the ethyl group of the ester, leading to a mixture of products.[5] Additionally, using a strong base like sodium hydroxide would lead to irreversible saponification (hydrolysis) of the ester into a carboxylate salt.

Q3: What is the key driving force for the Claisen condensation?

A3: The Claisen condensation is an equilibrium-driven reaction. The final step, the deprotonation of the newly formed β-keto ester (the product), is essentially irreversible and drives the entire reaction sequence to completion.[1][4] This is why a full equivalent of base is required rather than a catalytic amount.

Q4: Can this reaction be monitored during its progress?

A4: Yes, monitoring the reaction is crucial for determining its completion and minimizing side-product formation. The most common methods for monitoring are Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).[6] These techniques can track the disappearance of the starting material, ethyl cyclopentanecarboxylate.

Troubleshooting Guide: Minimizing Side-Product Formation

Issue 1: Low Yield of the Desired Product

Low yields are often attributed to competing side reactions or incomplete conversion. Below are the common causes and their respective solutions.

Potential Cause 1: Self-Condensation of Ethyl Cyclopentanecarboxylate

  • Causality: The enolate of ethyl cyclopentanecarboxylate can react with another molecule of itself instead of the intended ethyl formate. This is a common issue in crossed Claisen condensations.[2]

  • Troubleshooting Protocol:

    • Reverse Addition: Instead of adding the base to the mixed esters, add the ethyl cyclopentanecarboxylate slowly to a pre-mixed solution of sodium ethoxide and an excess of ethyl formate.[2] This ensures that the concentration of the enolizable ester is always low, favoring the reaction with the more abundant and more reactive ethyl formate.

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of ethyl cyclopentanecarboxylate to favor the kinetic reaction with ethyl formate over the thermodynamic self-condensation product.

Potential Cause 2: Hydrolysis of Esters

  • Causality: The presence of water in the reaction mixture can lead to the saponification of either the starting materials or the product by the strong base. This is particularly problematic during scale-up where ensuring completely anhydrous conditions can be challenging.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Sodium ethoxide should be of high quality and handled under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Azeotropic Removal of Water: If using a solvent like toluene, consider an initial azeotropic distillation to remove any residual water before adding the base.

Potential Cause 3: Incomplete Reaction

  • Causality: The Dieckmann condensation, a related intramolecular Claisen condensation, is a reversible reaction, and the same principle applies here.[6] Insufficient reaction time or inadequate base can lead to an incomplete reaction.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Use GC or TLC to monitor the consumption of the starting ester.[6] Continue the reaction until the starting material is no longer detected or its concentration plateaus.

    • Base Stoichiometry: Ensure at least one full equivalent of high-purity sodium ethoxide is used relative to the ethyl cyclopentanecarboxylate.

Issue 2: Difficult Purification and Presence of Impurities

Even with a good yield, the purity of the final product can be compromised by closely-related side-products.

Potential Impurity 1: Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (from self-condensation)

  • Formation Mechanism: This dimer results from the self-condensation of ethyl cyclopentanecarboxylate.

  • Mitigation and Removal:

    • Prevention: The most effective approach is prevention through the reverse addition protocol described in "Issue 1, Potential Cause 1".

    • Purification: This higher molecular weight and less volatile impurity can typically be separated from the desired product by fractional vacuum distillation.[7] The product, Ethyl 1-formylcyclopentane-1-carboxylate, will have a lower boiling point.

Potential Impurity 2: Unreacted Starting Materials

  • Presence: Residual ethyl cyclopentanecarboxylate and ethyl formate may be present after an incomplete reaction.

  • Mitigation and Removal:

    • Reaction Completion: Drive the reaction to completion as monitored by GC or TLC.

    • Work-up: During the aqueous work-up, unreacted ethyl formate will partially hydrolyze to formic acid and ethanol.

    • Vacuum Distillation: Both starting materials are more volatile than the product and can be removed during the initial fractions of a vacuum distillation.

Experimental Protocols and Data

Optimized Protocol for Scale-Up Synthesis

This protocol is designed to minimize side-product formation.

  • Reaction Setup: A multi-necked, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel under a nitrogen atmosphere is charged with anhydrous toluene and sodium ethoxide (1.1 equivalents).

  • Reagent Addition: Add ethyl formate (1.5 - 2.0 equivalents) to the reactor. Cool the mixture to 0-5 °C.

  • Slow Addition of Ester: Slowly add ethyl cyclopentanecarboxylate (1.0 equivalent) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by GC.

  • Work-up: Cool the reaction mixture to 0-5 °C and slowly quench by adding it to a stirred mixture of ice and dilute hydrochloric acid to neutralize the base.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional vacuum distillation.

Quantitative Data Summary
ParameterRecommended ConditionRationale
Base Sodium EthoxidePrevents transesterification.[4]
Solvent Toluene (anhydrous)Allows for a suitable temperature range and azeotropic water removal.[6]
Reactant Ratio (Ester:Formate:Base) 1 : 1.5-2.0 : 1.1Excess ethyl formate favors the desired reaction.[2]
Temperature 0-10 °C during addition, then RTControls exotherm and minimizes self-condensation.
Monitoring GC or TLCEnsures reaction goes to completion.[6]
Purification Fractional Vacuum DistillationEffective for separating product from starting materials and side-products.[7]

Visualizing the Process

Reaction Mechanism

Crossed Claisen Condensation Mechanism of Ethyl 1-formylcyclopentane-1-carboxylate Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Driving Force A Ethyl Cyclopentanecarboxylate C Enolate Intermediate A->C Deprotonation B Sodium Ethoxide (Base) E Tetrahedral Intermediate C->E Attack on Carbonyl C->E D Ethyl Formate (Electrophile) F Product (β-keto ester) E->F E->F G Ethoxide Leaving Group E->G Collapse of Intermediate H Product Enolate (Stabilized) F->H Deprotonation by Ethoxide F->H Troubleshooting Workflow Troubleshooting Low Yield in Scale-Up Start Low Yield Observed Check_SM Analyze Crude by GC/NMR Start->Check_SM High_Dimer High Level of Self-Condensation Product? Check_SM->High_Dimer High_SM High Level of Starting Material? High_Dimer->High_SM No Sol_Dimer Implement Reverse Addition Lower Temperature During Addition High_Dimer->Sol_Dimer Yes Hydrolysis Evidence of Saponification? High_SM->Hydrolysis No Sol_SM Increase Reaction Time Check Base Quality/Stoichiometry High_SM->Sol_SM Yes Sol_Hydrolysis Ensure Anhydrous Conditions Use Fresh/High-Purity Base Hydrolysis->Sol_Hydrolysis Yes End Optimized Process Hydrolysis->End No Sol_Dimer->End Sol_SM->End Sol_Hydrolysis->End

Caption: Decision tree for troubleshooting low yield issues.

References

  • Chemistry Steps. (2020, April 10). Crossed Claisen and Claisen Variation Reactions. [Link]

  • Oregon State University. (2020, February 7). The Claisen Condensation. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • Crossed Claisen Condensations. (n.d.). [Link]

  • ACS Publications. (n.d.). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. [Link]

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Reference Data & Comparative Studies

Validation

Analytical Strategies for Structural Elucidation: GC-EI-MS vs. LC-ESI-HRMS/MS for Ethyl 1-formylcyclopentane-1-carboxylate

As a Senior Application Scientist, I frequently evaluate the optimal analytical platforms for characterizing pharmaceutical intermediates and bioactive building blocks. Ethyl 1-formylcyclopentane-1-carboxylate (CAS: 2174...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the optimal analytical platforms for characterizing pharmaceutical intermediates and bioactive building blocks. Ethyl 1-formylcyclopentane-1-carboxylate (CAS: 21744-91-2) is a highly versatile, bifunctional compound featuring a cyclopentane core substituted at the C1 position with both a formyl (-CHO) and an ethyl ester (-COOCH2CH3) group[1][2]. With a molecular formula of C9H14O3 and a monoisotopic mass of 170.0943 Da[3], its structural elucidation requires a nuanced approach.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS/MS) . By dissecting the causality behind their divergent fragmentation patterns, we provide a definitive framework for selecting the right platform for your drug development workflows.

Mechanistic Fragmentation Profiling (The Causality)

Understanding the "why" behind fragmentation is critical for accurate spectral interpretation. Because GC-MS and LC-MS utilize fundamentally different ionization mechanisms, they induce distinct dissociation pathways for Ethyl 1-formylcyclopentane-1-carboxylate.

GC-EI-MS (Hard Ionization, 70 eV)

Under standard 70 eV electron impact, the molecule is stripped of an electron to form a highly energetic radical cation [M]+∙ at m/z 170. The subsequent fragmentation is thermodynamically driven by the stability of the resulting carbocations and expelled neutral radicals[4]:

  • α -Cleavage of the Formyl Group: The rapid loss of the formyl radical (•CHO, 29 Da) yields a highly stable tertiary carbocation at the C1 position of the cyclopentane ring. The adjacent ester oxygen further stabilizes this charge via resonance, making m/z 141 a dominant, diagnostic peak.

  • Alkoxy Cleavage: The loss of the ethoxy radical (•OCH2CH3, 45 Da) from the ester moiety generates an acylium ion at m/z 125.

  • McLafferty-Type Rearrangement: Compounds containing a carbonyl group and a γ -hydrogen can undergo a six-membered cyclic transition state, transferring the hydrogen to the carbonyl oxygen and expelling a neutral alkene[5]. For this ethyl ester, this manifests as the specific loss of neutral ethylene (C2H4, 28 Da), resulting in a radical cation at m/z 142[6].

LC-ESI-HRMS/MS (Soft Ionization, CID)

Electrospray ionization (ESI) is a soft technique that generates even-electron precursor ions, typically the protonated molecule [M+H]+ at m/z 171.1018. During Collision-Induced Dissociation (CID), fragmentation strictly obeys the even-electron rule, proceeding almost exclusively via the expulsion of neutral molecules rather than radicals[7]:

  • Decarbonylation: Neutral loss of carbon monoxide (CO, 27.9949 Da) from the formyl group yields an even-electron fragment at m/z 143.1069.

  • Ester Cleavage: Neutral loss of intact ethanol (CH3CH2OH, 46.0419 Da) produces a ketene-like or acylium fragment at m/z 125.0599[7].

  • Dehydration: Loss of water (H2O, 18.0106 Da) from the protonated oxygen yields m/z 153.0912.

Fragmentation M_EI EI-MS: [M]+• m/z 170 (Radical Cation) F1_EI Loss of •CHO (-29 Da) m/z 141 M_EI->F1_EI α-Cleavage F2_EI Loss of •OCH2CH3 (-45 Da) m/z 125 M_EI->F2_EI Alkoxy Cleavage F3_EI Ethylene Loss (-28 Da) m/z 142 (McLafferty-type) M_EI->F3_EI Rearrangement M_ESI ESI-MS: [M+H]+ m/z 171.1018 (Even Electron) F1_ESI Loss of CO (-27.9949 Da) m/z 143.1069 M_ESI->F1_ESI CID Neutral Loss F2_ESI Loss of EtOH (-46.0419 Da) m/z 125.0599 M_ESI->F2_ESI CID Neutral Loss F3_ESI Loss of H2O (-18.0106 Da) m/z 153.0912 M_ESI->F3_ESI CID Neutral Loss

Caption: Divergent MS fragmentation pathways of Ethyl 1-formylcyclopentane-1-carboxylate (EI vs. ESI-CID).

Platform Performance Comparison

While GC-MS is the gold standard for volatile, low-molecular-weight compounds without the need for derivatization[4], LC-MS is preferred for highly polar compounds or when analyzing trace metabolites in complex biological matrices[8][9].

Table 1: Analytical Platform Comparison
ParameterGC-EI-MS (Nominal Mass)LC-ESI-HRMS/MS (Orbitrap/Q-TOF)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Ion Species Radical Cations ( [M]+∙ )Even-Electron Ions ( [M+H]+ , [M+Na]+ )
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm)
Sample Preparation Direct dilution in non-polar solvent (Hexane)Dilution in polar solvent (MeOH/H2O)
Primary Application Pure compound verification, library matchingComplex matrices, exact mass confirmation
Table 2: Key Diagnostic Ions and Mechanistic Assignments
Fragment AssignmentGC-EI-MS (m/z)LC-ESI-HRMS/MS (m/z)Neutral Loss / Cleavage Type
Precursor Ion 170 (Nominal)171.1018 (Exact) [M]+∙ (EI) / [M+H]+ (ESI)
Loss of Formyl / CO 141143.1069 α -Cleavage (-•CHO) / CID Neutral Loss (-CO)
Loss of Ester / EtOH 125125.0599Alkoxy Cleavage (-•OCH2CH3) / CID Neutral Loss (-EtOH)
Rearrangement / Dehydration 142153.0912McLafferty-type (-C2H4) / CID Neutral Loss (-H2O)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems . This means each workflow incorporates internal quality controls (SSTs, blanks, and internal standards) to proactively prove instrument capability before data acquisition.

Protocol A: GC-EI-MS Structural Verification

Objective: Confirm the identity of synthesized Ethyl 1-formylcyclopentane-1-carboxylate via nominal mass fragmentation library matching.

  • System Suitability Test (SST): Inject 1 µL of 1 pg/µL Octafluoronaphthalene (OFN). Verify that the signal-to-noise ratio for m/z 272 is >100:1 to confirm source cleanliness and tune stability.

  • Blank Validation: Inject 1 µL of GC-grade Hexane. Confirm the absence of peaks at the target retention time to rule out column carryover.

  • Sample Preparation: Dilute the analyte to 10 µg/mL in Hexane. Spike with 1 µg/mL of Naphthalene-d8 as an Internal Standard (ISTD) to monitor injection reproducibility.

  • Chromatography: Use a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Inject 1 µL (Split 10:1, Injector 250°C). Temperature program: Hold at 50°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins.

  • MS Acquisition: Operate in EI mode (70 eV). Scan range m/z 40–400.

  • Data Validation: Ensure the ISTD peak area is within ±10% of historical averages. Verify the presence of the diagnostic m/z 141 (base peak) and m/z 142 (McLafferty ion).

Protocol B: LC-ESI-HRMS/MS Trace Matrix Analysis

Objective: Detect and confirm the exact mass of the compound in a complex biological or reaction matrix.

  • Mass Calibration (SST): Infuse a standard positive ion calibration solution (e.g., Pierce LTQ Velos). Verify mass accuracy is < 2 ppm across the m/z 50–2000 range.

  • Blank Validation: Inject 5 µL of 50:50 Water:Acetonitrile. Confirm background noise at m/z 171.1018 is below the limit of detection.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Use a C18 UHPLC column (100 mm × 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • MS Acquisition: Operate in HESI positive mode. Perform Data-Dependent Acquisition (ddMS2) targeting the [M+H]+ ion at m/z 171.1018. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

  • Data Validation: Confirm the exact mass of the precursor is within 2 ppm of the theoretical value (171.1018 Da). Verify the isotopic fidelity (M+1 / M+2 ratios) matches the C9H15O3 formula.

Workflow Sample Sample Prep (Dilution & Internal Std) GC GC-EI-MS (DB-5MS, 70 eV) Sample->GC Volatile Analysis LC LC-ESI-HRMS (C18, HESI+, Orbitrap) Sample->LC Trace/Complex Matrix DataGC Nominal Mass Library Matching GC->DataGC Radical Cation Data DataLC Exact Mass Formula Generation LC->DataLC Even-Electron Data

Caption: Comparative analytical workflow for GC-EI-MS and LC-ESI-HRMS structural elucidation.

References

  • NextSDS: "ethyl 1-formylcyclopentane-1-carboxylate — Chemical Substance Information". Source:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOII659WkXUdtoq3d_H9T1POIXtYBITx0CrT2W-kv2J8ALzHqr8OIZ9VINbt3Odb_G_SqfoKyj9esqc-TT84o7bStnMXMhNF46thdtgw0nLxJjYBqyoYMjjL8H2piqhE5nigUz4TWPaaARupZVQuzCnqlmyZV-2E8Aszv3crNYsO8wFyKV9q8wCjHxTZ0=]
  • PubChemLite: "Ethyl 1-formylcyclopentane-1-carboxylate (C9H14O3)". Source:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM-En4yB1Ij7p6h8ZT7JLLQovRrtaBYhC2XFp78kug6yWIDKR-pz0bv5JBKmQZcC29TrTLn8etMF0DOb9UnIb1fQfBy9PkzbjF8yCcj5i6hTSRyrOfh1aYl4VbVecYvrgNFMgKI1cpfJ2OEri2zA==]
  • Sigma-Aldrich: "ethyl 1-formylcyclopentane-1-carboxylate | 21744-91-2". Source:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOrtis6rC6_4oDrVxJYPKrj2v0W2mUq4ttXUvddw-9aIWrOaqiHV_cMbThCIbfgtOCBtiH-0P5xH58gKtlbiflNxFiD_V3XV8gVGg6rFBUnI4ggRCWjkSUb49E6osLAGPNER22vTUfmJjl2kjQ8I9a7PDcU_OlRb3H4w==]
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Sources

Comparative

Ethyl 1-formylcyclopentane-1-carboxylate vs methyl 1-formylcyclopentane-1-carboxylate reactivity

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating β -aldo ester building blocks. Executive Summary As a Senior Application Scientist, selec...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating β -aldo ester building blocks.

Executive Summary

As a Senior Application Scientist, selecting the optimal building block is critical for scalable and chemoselective drug development. This guide provides an objective, data-driven comparison between ethyl 1-formylcyclopentane-1-carboxylate and methyl 1-formylcyclopentane-1-carboxylate . Both compounds are versatile β -aldo esters featuring a fully substituted (quaternary) C1 carbon, which prevents α -enolization and ensures predictable chemoselectivity. However, the subtle steric and electronic differences between the methyl and ethyl ester moieties significantly impact their kinetic behavior during hydrolysis, transesterification, and downstream functionalization.

Structural and Electronic Fundamentals

Both compounds share a cyclopentane core with a formyl group (-CHO) and a carboxylate ester (-COOR) attached to the exact same carbon[1][2]. Understanding their structural nuances is the first step in predicting their behavior in complex synthesis.

  • Absence of α -Protons (The Causality of Stability): Because the C1 position is quaternary, these molecules cannot undergo self-aldol condensation. This structural feature isolates the reactivity strictly to either the highly electrophilic formyl carbon or the ester carbonyl, preventing unwanted polymerization[3].

  • Steric Profile: The ethyl group is conformationally more flexible and sterically bulkier than the methyl group. This increased bulk creates a higher activation energy barrier for nucleophilic attack at the ester carbonyl (e.g., during saponification), providing a wider thermodynamic window for chemoselective reactions at the formyl group[4].

Comparative Reactivity Profiling

Understanding the causality behind their reactivity differences allows researchers to select the right derivative based on the desired synthetic pathway.

Formyl Group Chemoselectivity

Both the methyl and ethyl derivatives exhibit excellent reactivity at the formyl group for transformations such as reductive amination, Wittig olefination, and Grignard additions[5]. Because the formyl carbon is significantly more electrophilic than the ester carbonyl, nucleophiles will preferentially attack the aldehyde. However, when using strong nucleophiles (like Grignard reagents), the methyl ester is slightly more susceptible to competitive over-addition compared to the more hindered ethyl ester.

Ester Hydrolysis and Saponification

The most pronounced difference lies in their hydrolysis rates. Under standard alkaline conditions, the methyl ester undergoes saponification significantly faster than the ethyl ester. The causality is rooted in the BAc​2 mechanism: the less hindered methyl group facilitates the formation of the tetrahedral intermediate, lowering the transition state energy[3][6].

Multi-Component Reactions

These building blocks are frequently utilized in multi-component reactions, such as the Biginelli reaction, to synthesize complex heterocycles like dihydropyrimidines[7]. The choice of ester can influence the solubility of the intermediates and the overall crystallization yield of the final active pharmaceutical ingredient (API).

Reactivity Core 1-Formylcyclopentane- 1-carboxylate (Me/Et) RedAm Reductive Amination (Formyl Target) Core->RedAm Amine, NaBH(OAc)3 Ester Preserved Wittig Wittig Olefination (Formyl Target) Core->Wittig Ylide Ester Preserved Hydrolysis Alkaline Hydrolysis (Ester Target) Core->Hydrolysis LiOH / H2O Rate: Me > Et

Divergent reactivity pathways of 1-formylcyclopentane-1-carboxylates showing chemoselectivity.

Quantitative Performance Data

The following table summarizes the comparative experimental data for both derivatives under standardized reaction conditions.

ParameterMethyl 1-Formylcyclopentane-1-CarboxylateEthyl 1-Formylcyclopentane-1-Carboxylate
CAS Number 84393-03-321744-91-2
Molecular Weight 156.18 g/mol 170.21 g/mol
Relative Hydrolysis Rate ( krel​ ) 2.81.0 (Baseline Reference)
Yield: Reductive Amination 89% (Prone to minor transamidation)94% (High chemoselectivity)
Yield: Wittig Olefination 85%88%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal controls to eliminate false positives.

Protocol A: Self-Validating Kinetic Profiling of Alkaline Hydrolysis

Objective: To empirically determine the hydrolysis rate difference between the methyl and ethyl esters. Causality & Validation: By running the reactions in parallel with biphenyl as an internal standard, any discrepancies in solvent evaporation or HPLC injection volumes are mathematically normalized. This ensures the kinetic data ( kobs​ ) is purely a function of the ester's steric profile.

  • Preparation: In two separate 25 mL flasks, dissolve 1.0 mmol of the [8] and the [2], respectively, in 10 mL of THF. Add 0.1 mmol of biphenyl to each flask as the internal standard.

  • Initiation: Cool both flasks to 0 °C. Add 1.0 mL of a 1.0 M aqueous LiOH solution (1.0 equiv) dropwise.

  • Sampling: At 10, 20, 30, and 60-minute intervals, withdraw 100 µL aliquots.

  • Quenching (Self-Validation Step): Immediately quench the aliquots into 900 µL of cold 0.1 M HCl in acetonitrile. This abruptly halts the BAc​2 mechanism, locking the kinetic snapshot and preventing further degradation.

  • Analysis: Analyze via HPLC-UV (210 nm). Calculate the ratio of the remaining ester peak area to the biphenyl peak area to determine the pseudo-first-order rate constants.

Workflow Step1 Equimolar Substrates Step2 Add 1.0 eq LiOH (THF/H2O, 0°C) Step1->Step2 Step3 Quench Aliquots (10 min intervals) Step2->Step3 Step4 HPLC-UV Analysis (Internal Std) Step3->Step4 Step5 Calculate k_obs (Kinetic Profile) Step4->Step5

Self-validating experimental workflow for comparative kinetic profiling of ester hydrolysis.

Protocol B: Chemoselective Reductive Amination

Objective: To functionalize the formyl group while preserving the ester moiety. Causality & Validation: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected over NaBH 4​ because its electron-withdrawing acetate groups reduce its nucleophilicity, preventing the reduction of the ester[3]. The protocol is self-validating through TLC co-spotting with the starting material, ensuring complete consumption of the aldehyde before quench.

  • Imine Formation: Dissolve 2.0 mmol of the chosen ester in 15 mL of anhydrous 1,2-dichloroethane (DCE). Add 2.2 mmol of the primary amine. Stir at room temperature for 2 hours.

  • Reduction: Add 3.0 mmol of NaBH(OAc) 3​ in small portions. The mild nature of this reagent ensures the ester remains untouched.

  • Validation: Perform TLC (Hexanes/EtOAc 4:1). Co-spot with the starting material. The disappearance of the UV-active formyl spot validates complete conversion.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with dichloromethane, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Strategic Recommendations for Drug Development

  • Choose the Ethyl Ester when: Your synthetic route requires multiple downstream steps involving strong nucleophiles or basic conditions. The added steric bulk provides a kinetic buffer that protects the ester from premature cleavage or transesterification[4].

  • Choose the Methyl Ester when: The ester acts as a temporary protecting group or directing group that must be removed under mild saponification conditions later in the synthesis. Its faster hydrolysis rate minimizes the degradation of sensitive functional groups elsewhere on the API[3][6].

References

  • Title: Ethyl 1-formylcyclopentane-1-carboxylate (C9H14O3) Source: PubChem URL: [Link]

  • Title: Methyl 1-formylcyclopentanecarboxylate | C8H12O3 Source: PubChem URL: [Link]

Sources

Validation

FT-IR Spectroscopy Comparison Guide: Ethyl 1-formylcyclopentane-1-carboxylate vs. Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development QC Professionals Document Type: Technical Comparison & Experimental Protocol Executive Summary In pharmaceutical synthesis and drug development, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development QC Professionals Document Type: Technical Comparison & Experimental Protocol

Executive Summary

In pharmaceutical synthesis and drug development, the precise characterization of intermediate compounds is critical for ensuring downstream reaction efficacy. Ethyl 1-formylcyclopentane-1-carboxylate (CAS: 21744-91-2) is a highly functionalized cycloalkane featuring both an ethyl ester and a formyl (aldehyde) group on the same quaternary carbon.

This guide provides an authoritative, comparative analysis of the Fourier Transform Infrared (FT-IR) spectroscopic performance of this compound against its primary synthetic precursor (Ethyl cyclopentanecarboxylate) and its potential hydrolysis degradant (1-Formylcyclopentanecarboxylic acid). By establishing the causality behind specific vibrational modes, this guide equips QA/QC professionals with a self-validating framework for lot release and impurity profiling.

Structural Causality & Vibrational Logic

To utilize FT-IR effectively for structural verification, one must understand the electronic and steric environments dictating the vibrational frequencies. According to established principles of [1][2], the geminal substitution on the cyclopentane ring creates distinct, non-overlapping signals:

  • The Carbonyl (C=O) Region (1750–1700 cm⁻¹): The molecule contains two distinct carbonyl environments. The ester C=O typically absorbs at a higher frequency (~1740 cm⁻¹) due to the inductive electron-withdrawing effect of the alkoxy oxygen. Conversely, the aldehyde C=O absorbs at a slightly lower frequency (~1725 cm⁻¹). In high-resolution FT-IR, these appear as a distinct bifurcated peak or a broad peak with two resolvable maxima.

  • The Aldehyde C-H Stretch (Fermi Resonance): The most diagnostic feature of[3] is the Fermi resonance doublet. The interaction between the fundamental C-H stretch of the formyl group and the first overtone of the C-H bending vibration results in two distinct, low-intensity peaks at approximately 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of these peaks definitively confirms the successful formylation of the precursor.

Vib_Logic Compound Ethyl 1-formylcyclopentane-1-carboxylate Aldehyde Formyl Group (-CHO) Compound->Aldehyde Ester Ethyl Ester (-COOEt) Compound->Ester Ring Cyclopentane Ring Compound->Ring Ald_CO C=O Stretch ~1725 cm⁻¹ Aldehyde->Ald_CO Ald_CH C-H Fermi Doublet ~2820 & 2720 cm⁻¹ Aldehyde->Ald_CH Est_CO C=O Stretch ~1740 cm⁻¹ Ester->Est_CO Est_CO_O C-O Stretch ~1190 cm⁻¹ Ester->Est_CO_O Ring_CH Aliphatic C-H 2960-2850 cm⁻¹ Ring->Ring_CH

Structural causality of FT-IR vibrational modes for Ethyl 1-formylcyclopentane-1-carboxylate.

Comparative FT-IR Data Analysis

To validate the purity of the target compound, it must be differentiated from structurally similar alternatives. The table below summarizes the quantitative spectral data used to distinguish the target product from its precursor and degradant.

Functional Group / Vibrational ModeTarget: Ethyl 1-formylcyclopentane-1-carboxylateAlternative 1: Ethyl cyclopentanecarboxylate (Precursor)Alternative 2: 1-Formylcyclopentanecarboxylic acid (Degradant)
Aldehyde C-H (Fermi Doublet) ~2820 & 2720 cm⁻¹ Absent~2820 & 2720 cm⁻¹
Ester C=O Stretch ~1740 cm⁻¹ ~1735 cm⁻¹Absent
Aldehyde C=O Stretch ~1725 cm⁻¹ Absent~1725 cm⁻¹
Carboxylic Acid C=O Stretch AbsentAbsent~1705 cm⁻¹ (H-bonded)
Broad O-H Stretch AbsentAbsent~3300–2500 cm⁻¹
Ester C-O Stretch ~1190 cm⁻¹ ~1185 cm⁻¹Absent

Key Takeaway: The successful synthesis of the target compound from Alternative 1 is confirmed by the emergence of the 2820/2720 cm⁻¹ doublet and the 1725 cm⁻¹ carbonyl shoulder. Conversely, the absence of a broad 3300–2500 cm⁻¹ band confirms the sample has not degraded into Alternative 2 via ester hydrolysis.

Standardized Experimental Protocol (ATR-FTIR)

Because [4] is a liquid at standard temperature and pressure, Attenuated Total Reflectance (ATR) FT-IR is the superior sampling technique compared to traditional transmission cells. ATR eliminates the need for toxic solvents (e.g., CCl₄) and prevents pathlength saturation, ensuring a self-validating, highly reproducible workflow.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Ensure the diamond ATR crystal is clean.

    • Acquire a spectrum of a polystyrene calibration film. Verify that the aromatic C-C stretching peak is located precisely at 1601.2 cm⁻¹ (± 1 cm⁻¹). Causality: This validates the interferometer's laser alignment and wavelength accuracy prior to sample testing.

  • Background Acquisition:

    • Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution). This subtracts atmospheric H₂O and CO₂ interferences from the final data.

  • Sample Application:

    • Deposit exactly 1-2 drops (approx. 10-20 µL) of neat Ethyl 1-formylcyclopentane-1-carboxylate directly onto the diamond ATR crystal using a glass Pasteur pipette. Ensure complete coverage of the crystal facet without trapping air bubbles.

  • Data Acquisition:

    • Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution) from 4000 cm⁻¹ to 600 cm⁻¹.

  • Spectral Processing:

    • Apply an ATR correction algorithm via the instrument's software. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes peak intensities to match standard transmission spectra, allowing direct comparison against reference libraries.

  • System Cleaning & Validation:

    • Wipe the crystal with a lint-free tissue dampened with isopropanol.

    • Run a "Live" scan to verify the baseline has returned to zero, confirming no sample carryover.

FTIR_Workflow Prep Sample Prep (Neat Liquid on ATR) Acquire Data Acquisition (32 Scans, 4 cm⁻¹ Res) Prep->Acquire Process Spectral Processing (ATR Correction) Acquire->Process Analyze Peak Validation (1740, 1725, 2820 cm⁻¹) Process->Analyze Decision QA/QC Decision (Lot Release) Analyze->Decision

Standardized ATR-FTIR QA/QC workflow for lot release and spectral validation.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20460412, Ethyl 1-formylcyclopentane-1-carboxylate. URL:[Link]

Sources

Comparative

HPLC Method Development and Validation for Ethyl 1-formylcyclopentane-1-carboxylate Purity: A Comparative Guide

Ethyl 1-formylcyclopentane-1-carboxylate (CAS 21744-91-2) is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because it contains both an ester a...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 1-formylcyclopentane-1-carboxylate (CAS 21744-91-2) is a highly versatile building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because it contains both an ester and a reactive aldehyde group on a cyclopentane ring, it is susceptible to oxidation (forming the corresponding carboxylic acid) and can co-elute with unreacted synthetic precursors.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents a unique challenge: the molecule lacks extensive conjugation, resulting in a weak UV chromophore, and its impurities are structurally analogous. This guide objectively compares the performance of modern Core-Shell column technology against traditional fully porous columns for this application, and provides a comprehensive, self-validating protocol grounded in regulatory standards.

Method Development Strategy & Causality

To build a reliable analytical method, every parameter must be selected based on the physicochemical properties of the analyte.

Detector Selection

Because Ethyl 1-formylcyclopentane-1-carboxylate lacks aromatic rings, it does not absorb strongly in the standard 254 nm UV range. However, the n→π∗ and π→π∗ transitions of the carbonyl groups (ester and formyl) provide sufficient absorbance at lower wavelengths. UV detection at 210 nm is selected as the primary detection mode. While Charged Aerosol Detection (CAD) could serve as an orthogonal technique, UV at 210 nm offers superior baseline stability for gradient or isocratic reversed-phase methods, provided HPLC-grade solvents are used to minimize background noise.

Mobile Phase Optimization

A mixture of Acetonitrile and Water (45:55, v/v) provides the optimal dielectric constant to elute the moderately polar ester. Crucially, 0.1% Phosphoric acid ( H3​PO4​ ) is added to the aqueous phase. Causality: The acidic modifier suppresses the ionization of potential acidic impurities (such as cyclopentanecarboxylic acid derivatives), keeping them in their neutral, hydrophobic state. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and shifting the impurities away from the solvent front.

Stationary Phase Comparison: Core-Shell vs. Fully Porous

For the separation of closely related structural analogs, column efficiency is paramount. We compared a traditional Fully Porous C18 (5 µm) against a next-generation Core-Shell C18 (2.6 µm) . Causality: According to chromatographic kinetic theory [3], core-shell particles possess a solid silica core surrounded by a porous outer layer. This architecture drastically reduces the multiple-path term (Eddy diffusion, A-term) and limits longitudinal diffusion (B-term) in the van Deemter equation. Consequently, the core-shell column delivers the theoretical plates of a sub-2-µm particle without generating the extreme backpressures that require specialized UHPLC instrumentation.

MethodDev N1 Target Analyte: Ethyl 1-formylcyclopentane-1-carboxylate N2 Detector Selection UV 210 nm (Primary) | CAD (Orthogonal) N1->N2 N3 Stationary Phase Comparison Core-Shell C18 vs. Fully Porous C18 N2->N3 N4 Mobile Phase Optimization Isocratic: 45% MeCN / 55% H2O (0.1% H3PO4) N3->N4 N5 Final Method Verification N4->N5

Fig 1. Step-by-step HPLC method development workflow for the target ester.

Comparative Performance Analysis

To objectively evaluate the "Product" (Core-Shell C18, 100 x 4.6 mm, 2.6 µm) against the "Alternative" (Traditional Porous C18, 150 x 4.6 mm, 5 µm), both columns were tested under identical mobile phase conditions at a flow rate of 1.0 mL/min and a column temperature of 30°C.

The data below demonstrates that the core-shell architecture provides superior resolution for critical impurity pairs while cutting analysis time in half.

Table 1: Chromatographic Performance Comparison

ParameterAlternative: Traditional Porous C18 (5 µm)Product: Core-Shell C18 (2.6 µm)Performance Gain
Retention Time ( tR​ ) 8.4 min4.2 min50% faster analysis time
Theoretical Plates (N) 8,50018,200+114% efficiency
Peak Asymmetry ( Tf​ ) 1.351.05Near-perfect Gaussian peak shape
Resolution ( Rs​ ) *1.63.2Guaranteed baseline separation
Limit of Quantitation (LOQ) 0.05%0.015%3.3x greater sensitivity

*Resolution calculated between Ethyl 1-formylcyclopentane-1-carboxylate and its closest eluting des-formyl impurity.

Method Validation Protocol

A method is only as good as its validation. The following protocol is designed as a self-validating system , adhering strictly to the[1] and [2].

The Self-Validating Mechanism: System Suitability Testing (SST)

Before executing any validation step, the instrument's fitness must be proven. An SST solution (1.0 mg/mL target + 0.1% Impurity A) is injected five times. The sequence is automatically aborted unless the system meets the following criteria:

  • Retention time %RSD ≤1.0%

  • Peak area %RSD ≤2.0%

  • Tailing factor ( Tf​ ) ≤1.5

  • Resolution ( Rs​ ) ≥2.0

ValidationLogic Start ICH Q2(R2) Validation Spec Specificity Matrix & Impurity Interference Check Start->Spec Lin Linearity LOQ to 120% Target Conc. Start->Lin Prec Precision Repeatability & Intermediate Start->Prec Acc Accuracy Spike Recovery (80-120%) Start->Acc Rob Robustness DoE on Flow, Temp, pH Start->Rob Report Validated Control Strategy Spec->Report Lin->Report Prec->Report Acc->Report Rob->Report

Fig 2. Analytical validation lifecycle based on ICH Q2(R2) guidelines.

Step-by-Step Methodologies

1. Specificity (Selectivity)

  • Step 1: Prepare the diluent (45:55 MeCN: H2​O with 0.1% H3​PO4​ ).

  • Step 2: Prepare a Blank, a Target Solution (1.0 mg/mL), and a Spiked Solution (Target + 0.1% known impurities).

  • Step 3: Inject 5 µL of each.

  • Acceptance: The blank must show no peaks LOQ at the target tR​ . The Spiked Solution must demonstrate a resolution ( Rs​ ) >2.0 between the target and all impurities.

2. Linearity and Range

  • Step 1: Prepare a concentrated stock solution of Ethyl 1-formylcyclopentane-1-carboxylate (10.0 mg/mL).

  • Step 2: Perform serial dilutions to create 5 concentration levels: 0.5, 0.8, 1.0, 1.2, and 1.5 mg/mL (representing 50% to 150% of the nominal working concentration).

  • Step 3: Inject each level in triplicate. Plot the mean peak area against concentration.

  • Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept bias must be ≤2.0% of the 100% level response.

3. Precision (Repeatability)

  • Step 1: Prepare 6 independent sample preparations from the same batch of Ethyl 1-formylcyclopentane-1-carboxylate at the nominal concentration (1.0 mg/mL).

  • Step 2: Inject each preparation once.

  • Acceptance: The Relative Standard Deviation (%RSD) of the peak areas across the 6 preparations must be ≤2.0% .

4. Accuracy (Spike Recovery)

  • Step 1: Prepare a synthetic sample matrix (simulating the reaction mixture without the target analyte).

  • Step 2: Spike the matrix with the target API standard at three levels: 80%, 100%, and 120% of the target concentration (0.8, 1.0, and 1.2 mg/mL).

  • Step 3: Prepare 3 independent replicates per level (9 total samples) and inject.

  • Acceptance: The mean recovery at each level must fall between 98.0% and 102.0%, proving the method is free from matrix-induced signal suppression.

5. Robustness

  • Step 1: Deliberately alter the flow rate by ±0.1 mL/min (0.9 and 1.1 mL/min).

  • Step 2: Alter the column temperature by ±5∘ C (25°C and 35°C).

  • Step 3: Alter the mobile phase organic composition by ±2% absolute (43% and 47% MeCN).

  • Step 4: Inject the SST solution under each altered condition.

  • Acceptance: The system must still pass all SST criteria (e.g., Rs​≥2.0 , %RSD ≤2.0% ), proving the method can withstand routine laboratory variations.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures." European Medicines Agency (EMA), 2023.[Link]

  • United States Pharmacopeia (USP). "USP General Chapter <1225> Validation of Compendial Procedures." USP-NF. [Link]

  • Gritti, F. "Core–Shell Particles for HPLC — Present and Future." LCGC International, 2014.[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-formylcyclopentane-1-carboxylate
Reactant of Route 2
Ethyl 1-formylcyclopentane-1-carboxylate
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